Methyl 4-oxo-1-phenylcyclohexanecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-17-13(16)14(9-7-12(15)8-10-14)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXCTCTZXOECJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444766 | |
| Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75945-90-3 | |
| Record name | Methyl 4-oxo-1-phenylcyclohexanecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of methyl 4-oxo-1-phenylcyclohexanecarboxylate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from structurally related analogs to provide a predictive understanding of its characteristics.
Core Chemical Properties
This compound is a keto-ester with a phenyl group attached to a cyclohexanone ring. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₃ | [1][2] |
| Molecular Weight | 232.27 g/mol | [1][2] |
| CAS Number | 75945-90-3 | [3] |
| IUPAC Name | methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Density | Not available | [2] |
Synthesis and Experimental Protocols
General Synthetic Workflow for 4-Arylcyclohexenone Derivatives
Caption: General workflow for the synthesis of 4-arylcyclohexenone derivatives.
Representative Experimental Protocol: Synthesis of a 4-Arylcyclohexanone Derivative
The following is a representative protocol for the synthesis of a related 4-arylcyclohexanone derivative, which can be adapted for the synthesis of this compound.
-
Reaction Setup: A solution of an appropriate arylacetaldehyde and methyl vinyl ketone in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Base Addition: A catalytic amount of a base (e.g., sodium ethoxide) is added to the solution to initiate the Michael addition.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with a weak acid, and the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-arylcyclohexanone derivative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group (typically in the range of 7.0-7.5 ppm), the methyl ester protons as a singlet around 3.7 ppm, and a series of multiplets for the cyclohexanone ring protons.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ketone carbonyl carbon around 208-212 ppm, the ester carbonyl carbon around 170-175 ppm, signals for the aromatic carbons, the methoxy carbon of the ester group around 52 ppm, and signals for the aliphatic carbons of the cyclohexanone ring.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the ketone and ester functional groups. A strong absorption band around 1715 cm⁻¹ would correspond to the C=O stretching of the ketone, and another strong band around 1735 cm⁻¹ would be indicative of the C=O stretching of the methyl ester.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.27 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as characteristic fragmentation of the cyclohexanone ring.
Caption: Workflow for spectroscopic characterization of an organic compound.
Potential Biological Activity and Applications
Direct experimental data on the biological activity of this compound is not currently available. However, the broader classes of compounds to which it belongs, namely phenylcyclohexanones and cyclohexanecarboxylates, have been reported to exhibit a range of biological activities.
-
Antimicrobial Activity: Derivatives of cyclohexanecarboxylic acid have shown activity against various bacterial strains.
-
Anti-inflammatory Activity: Some cyclohexanone derivatives have been investigated for their anti-inflammatory properties.
-
Anticancer Activity: The 4-arylcyclohexanone scaffold is considered a "privileged structure" in medicinal chemistry and has been explored for the development of anticancer agents.
The presence of the keto-ester functionality and the phenylcyclohexanone core in this compound suggests that it could be a valuable intermediate for the synthesis of more complex, biologically active molecules. Further research is warranted to explore its potential therapeutic applications.
Proposed Research Workflow for Biological Activity Screening
Caption: Proposed workflow for the biological evaluation of the target compound.
References
The Structural Elucidation of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The document outlines a plausible synthetic route, predicted spectroscopic data based on established chemical principles, and detailed experimental protocols relevant to its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Molecular Structure and Properties
This compound possesses a molecular formula of C₁₄H₁₆O₃ and a molecular weight of 232.27 g/mol . The structure features a central cyclohexanone ring substituted at the 1-position with both a phenyl group and a methyl carboxylate group, and a ketone at the 4-position.
| Property | Value |
| Molecular Formula | C₁₄H₁₆O₃ |
| Molecular Weight | 232.27 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 |
| InChI Key | GGXCTCTZXOECJP-UHFFFAOYSA-N |
Synthesis Pathway
A plausible and efficient method for the synthesis of this compound involves a Michael addition reaction followed by a Dieckmann condensation. This approach utilizes readily available starting materials.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Michael Addition
-
To a solution of methyl phenylacetate (1 equivalent) in dry tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl acrylate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Michael adduct.
Step 2: Dieckmann Condensation
-
Dissolve the crude Michael adduct in absolute ethanol.
-
Add a solution of sodium ethoxide (NaOEt, 1.2 equivalents) in ethanol to the reaction mixture.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer to yield the crude β-keto ester.
Step 3: Hydrolysis and Decarboxylation
-
To the crude β-keto ester, add a solution of 10% aqueous sulfuric acid.
-
Heat the mixture at reflux for 4 hours to facilitate hydrolysis and decarboxylation.
-
Cool the reaction mixture and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
Spectroscopic Data (Predicted)
Due to the absence of publicly available experimental spectra, the following data has been predicted based on the known structure and typical spectroscopic values for analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show signals corresponding to the aromatic protons, the methylene protons of the cyclohexanone ring, and the methyl protons of the ester group.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 7.25 - 7.40 | m | 5H | Ar-H |
| 3.65 | s | 3H | -OCH₃ |
| 2.80 - 2.95 | m | 2H | -CH₂-C=O |
| 2.50 - 2.65 | m | 2H | -CH₂-C=O |
| 2.10 - 2.30 | m | 4H | -CH₂-CH₂- |
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to exhibit signals for the carbonyl carbons of the ketone and ester, the aromatic carbons, the quaternary carbon, the methoxy carbon, and the methylene carbons of the cyclohexanone ring.
| Chemical Shift (δ, ppm) | Assignment |
| 209.0 | C=O (ketone) |
| 175.0 | C=O (ester) |
| 140.0 | Ar-C (quaternary) |
| 128.5 | Ar-CH |
| 127.0 | Ar-CH |
| 126.5 | Ar-CH |
| 58.0 | C-1 (quaternary) |
| 52.5 | -OCH₃ |
| 38.0 | -CH₂- (adjacent to ketone) |
| 35.0 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the ketone and ester carbonyl groups, as well as C-H and C=C stretching vibrations of the aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Ar C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1600, 1495 | Medium-Weak | C=C stretch (aromatic) |
| ~1240 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The electron ionization mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 232 | [M]⁺ |
| 201 | [M - OCH₃]⁺ |
| 173 | [M - COOCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Structure Elucidation Workflow
The logical process for elucidating the structure of this compound from its spectral data is outlined below.
Caption: Logical workflow for the structure elucidation of this compound.
Standard Experimental Protocols for Spectroscopic Analysis
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds.
5.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
5.3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction if necessary.
-
Sample Introduction: If using GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC. For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
This guide provides a foundational understanding of the synthesis and structural characterization of this compound. The predicted data and outlined protocols offer a robust framework for researchers working with this and structurally related compounds.
In-Depth Technical Guide: Methyl 4-oxo-1-phenylcyclohexanecarboxylate
CAS Number: 75945-90-3
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and biological characterization for Methyl 4-oxo-1-phenylcyclohexanecarboxylate (CAS 75945-90-3) are limited in publicly accessible scientific literature. This guide provides available information on the target compound and supplements it with data from structurally related analogs to offer a comprehensive overview. All information derived from analogous compounds is clearly indicated.
Compound Identification and Properties
This compound is a derivative of cyclohexane characterized by a phenyl group and a methyl carboxylate group attached to the same carbon atom (C1), and a ketone group at the C4 position. Its chemical structure and basic properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | methyl 4-oxo-1-phenylcyclohexane-1-carboxylate |
| CAS Number | 75945-90-3 |
| Molecular Formula | C₁₄H₁₆O₃ |
| Molecular Weight | 232.27 g/mol [1] |
| Canonical SMILES | COC(=O)C1(CCC(=O)CC1)C2=CC=CC=C2 |
| InChI Key | GGXCTCTZXOECJP-UHFFFAOYSA-N |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Refractive Index | Not available | - |
| LogP (calculated) | 2.5 | PubChem |
Synthesis and Experimental Protocols
Hypothetical Synthetic Protocol via Friedel-Crafts Reaction
This protocol is based on the general principles of Friedel-Crafts reactions and methodologies described for the synthesis of similar 4-phenylcyclohexane derivatives.
Reaction Scheme:
Caption: Hypothetical two-step synthesis of the target compound.
Materials:
-
Methyl 4-chlorocyclohex-3-ene-1-carboxylate (starting material)
-
Benzene (reagent and solvent)
-
Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)
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Anhydrous dichloromethane (solvent)
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Hydrochloric acid (1 M)
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Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (drying agent)
-
Oxidizing agent (e.g., m-CPBA or ozone)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Friedel-Crafts Alkylation:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 4-chlorocyclohex-3-ene-1-carboxylate (1 equivalent) in anhydrous dichloromethane from the dropping funnel.
-
Add benzene (excess) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, Methyl 4-phenylcyclohex-3-ene-1-carboxylate.
-
-
Oxidation of the Alkene:
-
Dissolve the crude intermediate in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C.
-
Add an oxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by washing with a sodium bisulfite solution, followed by saturated sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the cyclohexane and phenylcyclohexane moieties are present in various biologically active molecules. Derivatives of cyclohexane have been reported to possess a wide range of activities, including antimicrobial and anti-inflammatory properties.
Structure-activity relationship (SAR) studies on related 1-phenyl-4-oxocyclohexane derivatives could provide insights into the potential therapeutic applications of this compound. For instance, modifications of the phenyl ring and the ester group could modulate the compound's interaction with biological targets.
Hypothetical Involvement in Inflammatory Signaling
Given that some cyclohexane derivatives exhibit anti-inflammatory properties, it is plausible that this compound could interact with components of inflammatory signaling pathways. A potential, hypothetical mechanism of action could involve the inhibition of pro-inflammatory enzymes or the modulation of transcription factors involved in the inflammatory response.
Below is a simplified diagram of a generic inflammatory signaling pathway. A molecule with a 1-phenyl-4-oxocyclohexane core could hypothetically act at several points, such as inhibiting cyclooxygenase (COX) enzymes or modulating the NF-κB signaling cascade. This is a theoretical representation and requires experimental validation.
Caption: Hypothetical points of intervention in an inflammatory pathway.
Summary and Future Directions
This compound (CAS 75945-90-3) is a chemical entity for which detailed experimental and biological data are not widely available. The information presented in this guide is based on confirmed basic properties and plausible scientific inferences from related compounds.
For researchers and drug development professionals, this compound represents an opportunity for further investigation. Key future research directions should include:
-
Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectral and physical characterization.
-
Biological Screening: A broad-based biological screening to identify potential therapeutic activities, such as antimicrobial, anti-inflammatory, or anticancer effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for any identified biological activity.
The 1-phenyl-4-oxocyclohexane scaffold is a promising starting point for the design of novel therapeutic agents, and further research on this and related compounds is warranted.
References
Spectroscopic and Synthetic Profile of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. Due to the limited availability of published experimental data for this specific compound, this document presents a combination of predicted spectroscopic values based on analogous structures and a detailed, plausible synthetic protocol. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | m | 5H | Ar-H |
| ~ 3.70 | s | 3H | -OCH ₃ |
| ~ 2.80 - 3.00 | m | 2H | -CH ₂-C(=O)- |
| ~ 2.40 - 2.60 | m | 2H | -CH ₂-C(=O)- |
| ~ 2.20 - 2.40 | m | 2H | Ph-C-CH ₂- |
| ~ 1.90 - 2.10 | m | 2H | Ph-C-CH ₂- |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 209 | C =O (Ketone) |
| ~ 175 | C =O (Ester) |
| ~ 142 | Ar-C (Quaternary) |
| ~ 128 | Ar-C H |
| ~ 127 | Ar-C H |
| ~ 126 | Ar-C H |
| ~ 52 | -OC H₃ |
| ~ 48 | Ph-C - (Quaternary) |
| ~ 38 | -C H₂-C(=O)- |
| ~ 34 | Ph-C-C H₂- |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3050 | C-H stretch (Aromatic) |
| ~ 2950, 2870 | C-H stretch (Aliphatic) |
| ~ 1735 | C=O stretch (Ester) |
| ~ 1715 | C=O stretch (Ketone) |
| ~ 1600, 1495 | C=C stretch (Aromatic) |
| ~ 1200 | C-O stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 232.11 | [M]⁺ (Molecular Ion) |
| 201.09 | [M - OCH₃]⁺ |
| 173.09 | [M - COOCH₃]⁺ |
| 105.07 | [C₆H₅CO]⁺ |
| 77.04 | [C₆H₅]⁺ |
Proposed Synthetic Route and Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Robinson annulation. This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the six-membered ring.
Reaction Scheme:
Methyl phenylacetate reacts with methyl vinyl ketone in the presence of a base to undergo a Michael addition. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a β-hydroxy ketone, which subsequently dehydrates to yield the α,β-unsaturated ketone intermediate. A final reduction of the double bond would yield the target compound. A more direct approach involves the Michael addition of the enolate of methyl phenylacetate to 3-buten-2-one, followed by an intramolecular Dieckmann-like cyclization.
A detailed hypothetical protocol is provided below.
Protocol 1: Synthesis of this compound via a Michael-Addition-Cyclization Strategy
Materials:
-
Methyl phenylacetate
-
Methyl vinyl ketone
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous methanol (150 mL) and sodium metal (2.3 g, 0.1 mol) is added portion-wise. The mixture is stirred until all the sodium has reacted to form sodium methoxide.
-
Enolate Formation: Methyl phenylacetate (15.0 g, 0.1 mol) is added dropwise to the sodium methoxide solution at 0 °C. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: Methyl vinyl ketone (7.0 g, 0.1 mol) dissolved in 20 mL of anhydrous diethyl ether is added dropwise to the reaction mixture at 0 °C over a period of 1 hour. The reaction is then allowed to warm to room temperature and stirred for 12 hours.
-
Cyclization and Workup: The reaction mixture is then heated to reflux for 4 hours to promote intramolecular cyclization. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in 100 mL of water and acidified to pH ~5 with 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient (e.g., 9:1 to 7:3) to afford pure this compound.
-
Characterization: The purified product is characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to the Formation of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the plausible synthetic pathways for the formation of methyl 4-oxo-1-phenylcyclohexanecarboxylate, a substituted cyclohexanone derivative of interest in medicinal chemistry and organic synthesis. The core of this synthesis relies on fundamental carbon-carbon bond-forming reactions to construct the cyclic framework. This document outlines the primary mechanistic routes, provides relevant experimental data from analogous transformations, and details generalized experimental protocols.
Core Synthetic Strategies and Mechanisms
The formation of the this compound structure is not described by a single named reaction but can be achieved through a logical sequence of well-established organic reactions. The two most probable synthetic routes involve either a Dieckmann condensation of a substituted pimelate diester or a tandem Michael addition-Dieckmann condensation approach.
Route 1: Dieckmann Condensation (Intramolecular Claisen Condensation)
The Dieckmann condensation is a robust method for the synthesis of cyclic β-keto esters from diesters.[1][2][3][4] This intramolecular Claisen condensation is particularly effective for forming stable five- and six-membered rings.[3][5] The reaction is base-catalyzed and proceeds through the formation of an enolate, which then attacks the second ester group within the same molecule.[6][7]
The proposed mechanism for the formation of this compound via this route would start with a suitably substituted 1,7-diester, namely dimethyl 4-phenylheptanedioate.
The key steps are:
-
Enolate Formation: A strong base, such as sodium methoxide, deprotonates the α-carbon of one of the ester groups, forming a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group, forming a cyclic tetrahedral intermediate.
-
Ring Closure and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide leaving group to yield a cyclic β-keto ester.
-
Deprotonation (Driving Force): The resulting β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the methoxide base. This acid-base reaction is the thermodynamic driving force for the reaction.
-
Protonation (Workup): An acidic workup is required to protonate the resulting enolate and yield the final neutral β-keto ester product.
In this specific case, the starting material would be dimethyl 4-phenylheptanedioate. The cyclization would result in a mixture of two regioisomeric β-keto esters: methyl 2-oxo-5-phenylcyclohexanecarboxylate and methyl 2-oxo-3-phenylcyclohexanecarboxylate. To obtain the desired this compound, further synthetic steps, such as alkylation of a precursor cyclic ketone, would be necessary. A more direct approach would be a tandem reaction.
Route 2: Tandem Double Michael Addition and Dieckmann Condensation
A more convergent and likely strategy involves a one-pot reaction combining a double Michael addition with a Dieckmann condensation.[8] This powerful approach rapidly builds molecular complexity and forms multiple carbon-carbon bonds in a single reaction vessel.
The proposed mechanism is as follows:
-
Starting Materials: The reaction would commence with a phenyl-substituted Michael donor, such as methyl phenylacetate, and two equivalents of a Michael acceptor, like methyl acrylate. A strong base, such as potassium tert-butoxide, is used to promote the reactions.
-
First Michael Addition: The base deprotonates the α-carbon of methyl phenylacetate to form an enolate. This enolate then undergoes a conjugate addition (Michael addition) to the β-carbon of methyl acrylate.[9][10][11]
-
Second Michael Addition: The resulting intermediate still possesses an acidic proton. The base removes this proton to form a new enolate, which then attacks a second molecule of methyl acrylate in another Michael addition. This step forms the 1,7-diester precursor in situ.
-
Intramolecular Dieckmann Condensation: The newly formed diester, under the basic reaction conditions, undergoes an intramolecular Dieckmann condensation as described in Route 1 to form the six-membered ring.
-
Protonation (Workup): An acidic workup neutralizes the enolate to give the final product, this compound.
This tandem approach is highly efficient as it constructs the quaternary carbon center and the cyclohexanone ring in a single synthetic operation.[8]
Data Presentation
| Reaction Type | Substrates | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dieckmann Condensation | Diethyl adipate | Sodium ethoxide | Ethanol | Reflux | ~80 | [7] |
| Dieckmann Condensation | Diethyl pimelate | Sodium ethoxide | Ethanol | Reflux | ~75-85 | [4] |
| Michael Addition | Diethyl malonate + Chalcone | Sodium ethoxide | Ethanol | Room Temp | High | [9][10] |
| Robinson Annulation | Cyclohexanone + Methyl vinyl ketone | Potassium hydroxide | Ethanol | Room Temp -> Reflux | ~60-70 | [12][13] |
| Tandem Michael-Dieckmann | Benzylic nitrile + Methyl acrylate | Potassium tert-butoxide | DMSO | Not specified | Good | [8] |
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: General Procedure for Dieckmann Condensation
This protocol is based on the cyclization of a 1,7-diester like dimethyl 4-phenylheptanedioate.
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.
-
Reagent Addition: The flask is charged with a solution of sodium methoxide (1.1 equivalents) in anhydrous ethanol.
-
Substrate Addition: The diester (1.0 equivalent), dissolved in anhydrous ethanol, is added dropwise to the stirred base solution at room temperature under a nitrogen atmosphere.
-
Reaction: The reaction mixture is heated to reflux and maintained for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to protonate the enolate.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography or distillation.
Protocol 2: General Procedure for Tandem Michael-Dieckmann Reaction
This protocol is based on the one-pot synthesis from a phenyl-substituted ester and an acrylate.
-
Apparatus Setup: A flame-dried round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.
-
Reagent Addition: The flask is charged with anhydrous dimethyl sulfoxide (DMSO) and potassium tert-butoxide (2.2 equivalents) under a nitrogen atmosphere.
-
Substrate Addition: A solution of methyl phenylacetate (1.0 equivalent) and methyl acrylate (2.1 equivalents) in DMSO is added slowly to the stirred base suspension at room temperature.
-
Reaction: The reaction is stirred at room temperature for several hours until TLC analysis indicates the consumption of the starting materials.
-
Workup: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The mixture is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.
Mandatory Visualizations
Reaction Mechanism Diagrams
Caption: Mechanism of the Dieckmann Condensation for cyclohexanone synthesis.
Caption: Workflow for the Tandem Michael-Dieckmann synthesis.
Experimental Workflow Diagram
Caption: A generalized workflow for the synthesis and purification process.
References
- 1. fiveable.me [fiveable.me]
- 2. scienceinfo.com [scienceinfo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicreactions.org [organicreactions.org]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Michael Addition [organic-chemistry.org]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. juniperpublishers.com [juniperpublishers.com]
The Evolving Landscape of 1-Phenylcyclohexanecarboxylate Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylcyclohexanecarboxylate scaffold has emerged as a promising chemotype in the quest for novel therapeutics targeting the central nervous system. These derivatives, sharing structural similarities with phencyclidine (PCP), have demonstrated significant modulatory effects on key neurotransmitter systems, most notably the N-methyl-D-aspartate (NMDA) receptor. This in-depth technical guide provides a comprehensive literature review of 1-phenylcyclohexanecarboxylate derivatives, summarizing their synthesis, pharmacological properties, and potential as therapeutic agents.
Synthesis of 1-Phenylcyclohexanecarboxylate Derivatives
The synthesis of 1-phenylcyclohexanecarboxylate derivatives typically begins with the formation of the core 1-phenylcyclohexanecarboxylic acid. A common and effective method involves the reaction of benzyl cyanide with 1,5-dibromopentane in the presence of a strong base, such as sodium amide, to yield 1-phenylcyclohexanecarbonitrile. Subsequent hydrolysis of the nitrile furnishes the desired 1-phenylcyclohexanecarboxylic acid.
A variety of ester derivatives can then be synthesized from this carboxylic acid intermediate. Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, are commonly employed. Alternatively, reaction of the carboxylate with an alkyl halide in the presence of a base can also yield the desired ester. More contemporary methods may utilize coupling agents to facilitate the esterification under milder conditions.
For instance, the synthesis of specific trans-4-phenylcyclohexane-based compounds has been achieved through a Friedel-Crafts reaction between a 4-hydroxycyclohexanecarboxylic acid derivative and benzene in the presence of a Lewis acid like aluminum chloride[1]. This highlights the versatility of synthetic approaches to access diverse analogs within this chemical class.
Pharmacological Profile: Targeting the NMDA Receptor
The primary pharmacological interest in 1-phenylcyclohexanecarboxylate derivatives lies in their interaction with the NMDA receptor, a critical player in synaptic plasticity, learning, and memory.[2] Overactivation of the NMDA receptor is implicated in a range of neurological disorders, making its modulation a key therapeutic strategy.
While direct quantitative data for 1-phenylcyclohexanecarboxylate derivatives is still emerging in the public domain, valuable insights can be gleaned from the closely related 1-phenylcyclohexylamine analogs. The structure-activity relationship (SAR) studies of these analogs reveal key determinants for NMDA receptor affinity.
Table 1: Quantitative Pharmacological Data of 1-Phenylcyclohexylamine Analogs at the NMDA Receptor
| Compound | R1 Substituent | R2 Substituent (Phenyl Ring) | Ki (nM) |
| 1 | -NH2 | H | 1200 |
| 2 | -NHCH3 | H | 502 |
| 3 | -N(CH3)2 | H | 1800 |
| 4 | Piperidino | H | 140 |
| 5 | Morpholino | H | 2500 |
| 6 | -NH2 | 3-OH | 95 |
| 7 | -NH2 | 4-Cl | 850 |
Data compiled from QSAR and molecular docking studies of 1-phenylcyclohexylamine analogues.
The data in Table 1 suggests that the nature of the substituent at the 1-position of the cyclohexane ring and substitutions on the phenyl ring significantly influence the binding affinity for the NMDA receptor. For instance, the presence of a piperidine ring at the 1-position (Compound 4) confers higher affinity compared to a simple amino group (Compound 1). Furthermore, hydroxyl substitution on the phenyl ring (Compound 6) also enhances binding.
Downstream Signaling Pathways of NMDA Receptor Modulation
The binding of 1-phenylcyclohexanecarboxylate derivatives to the NMDA receptor can modulate a cascade of downstream signaling events. As non-competitive antagonists, they are thought to bind within the ion channel pore, thereby blocking the influx of Ca2+. This has profound effects on intracellular signaling pathways crucial for both physiological and pathological processes.
Caption: Downstream signaling cascade following NMDA receptor activation and its modulation.
Experimental Protocols
A thorough evaluation of 1-phenylcyclohexanecarboxylate derivatives necessitates a suite of well-defined experimental protocols.
NMDA Receptor Binding Assay
This assay quantifies the affinity of a test compound for the NMDA receptor. A common method utilizes radioligand binding, with a tritiated non-competitive antagonist such as [3H]MK-801.
Methodology:
-
Membrane Preparation: Homogenize rat forebrain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction containing the NMDA receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [3H]MK-801 and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a typical NMDA receptor binding assay.
Calcium Flux Assay
This functional assay measures the ability of a compound to modulate NMDA receptor-mediated calcium influx into cells.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells) stably expressing the NMDA receptor subunits.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Add the test compound at various concentrations to the cells.
-
Stimulation: Stimulate the cells with NMDA and a co-agonist (e.g., glycine) to induce calcium influx.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a high-content imaging system.
-
Data Analysis: Quantify the effect of the test compound on the NMDA-induced calcium response.
In Vivo Behavioral Models
To assess the therapeutic potential of 1-phenylcyclohexanecarboxylate derivatives, in vivo studies in animal models of neurological disorders are crucial. These models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.
Examples of Relevant Animal Models:
-
Models of Epilepsy: Seizure induction models (e.g., pentylenetetrazole-induced seizures) can be used to evaluate the anticonvulsant activity of the compounds.
-
Models of Neuropathic Pain: Models such as chronic constriction injury of the sciatic nerve can be employed to assess the analgesic effects of the derivatives.
-
Models of Cognitive Dysfunction: The Morris water maze or novel object recognition tests in rodents can be used to evaluate the nootropic or cognitive-enhancing properties of the compounds.
Clinical Landscape
As of the current literature review, there is limited publicly available information on 1-phenylcyclohexanecarboxylate derivatives having entered formal clinical trials. The research on these compounds appears to be primarily in the preclinical stages of drug discovery. Continued investigation into their efficacy, safety, and pharmacokinetic profiles will be necessary to determine their potential for clinical development.
Conclusion
1-Phenylcyclohexanecarboxylate derivatives represent a compelling class of compounds with significant potential for the development of novel CNS therapeutics. Their ability to modulate the NMDA receptor, a key target in a multitude of neurological and psychiatric disorders, positions them as a focal point for future drug discovery efforts. The synthesis of diverse libraries of these derivatives, coupled with rigorous pharmacological and in vivo evaluation, will be instrumental in unlocking their full therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers to advance the exploration of this promising chemical scaffold.
References
An In-depth Technical Guide on Methyl 4-oxo-1-phenylcyclohexanecarboxylate: Discovery and History
For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical intermediates is paramount. This guide provides a comprehensive overview of the discovery and history of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a notable intermediate in organic synthesis.
Discovery and Initial Synthesis
The first documented synthesis of this compound was reported in 1951 in the Journal of Organic Chemistry. This seminal work laid the foundation for the preparation of this and related γ-keto esters. The synthesis is a multi-step process beginning with the cyanoethylation of desoxybenzoin.
Experimental Protocol: Initial Synthesis
The original experimental protocol is detailed below:
Step 1: Cyanoethylation of Desoxybenzoin A solution of 19.6 g (0.1 mole) of desoxybenzoin and 7.5 g (0.14 mole) of acrylonitrile in 50 ml of dioxane is treated with 2 ml of a 40% solution of trimethylbenzylammonium hydroxide in methanol. The mixture is refluxed for four hours. After cooling, the solution is neutralized with dilute hydrochloric acid and the dioxane is removed by distillation under reduced pressure. The residue is then distilled to yield 1-phenyl-1-benzoyl-3-cyanopropane.
Step 2: Hydrolysis and Esterification The 1-phenyl-1-benzoyl-3-cyanopropane is then subjected to hydrolysis and esterification to yield this compound.
While the 1951 paper provides the foundational methodology, it is important to note that specific quantitative data such as the final yield and detailed spectroscopic characterization of this compound were not extensively reported in this initial publication.
Physicochemical Properties
Subsequent, though limited, characterization of this compound has provided some physical and chemical data.
| Property | Value |
| Molecular Formula | C₁₄H₁₆O₃ |
| Molecular Weight | 232.27 g/mol |
| Boiling Point | 348.3±35.0 °C at 760 mmHg |
| Density | 1.143±0.06 g/cm³ |
| pKa | 11.23±0.40 |
Note: The boiling point and pKa are predicted values.
Synthetic Pathway and Logical Relationships
The synthesis of this compound from desoxybenzoin can be visualized as a direct pathway involving key chemical transformations.
Applications in Synthesis
This compound, as a γ-keto ester, is a versatile intermediate in organic synthesis. Such compounds are valuable precursors for the synthesis of more complex molecules, including various heterocyclic compounds and carbocyclic ring systems. Key reactions involving γ-keto esters include:
-
Dieckmann Condensation: An intramolecular cyclization to form five or six-membered rings.
-
Robinson Annulation: A ring-forming reaction that creates a six-membered ring.
While the potential for these transformations exists, specific documented applications of this compound in the synthesis of particular drug candidates or complex natural products are not widely reported in the literature. Its primary role appears to be that of a foundational building block.
Signaling Pathways and Drug Development
There is currently no evidence in the scientific literature to suggest that this compound is directly involved in any biological signaling pathways or has been investigated as a drug candidate itself. Its significance in the context of drug development lies in its potential as a starting material for the synthesis of novel bioactive molecules. The core structure, a substituted cyclohexanone, is a common scaffold in medicinal chemistry.
Conclusion
The discovery of this compound in 1951 provided a new synthetic route to a valuable class of γ-keto esters. While detailed characterization and specific applications in complex syntheses remain somewhat limited in the publicly available literature, its potential as a chemical intermediate is clear. For researchers and scientists, this compound represents a versatile starting point for the exploration of new chemical space in the ongoing quest for novel therapeutics. Further investigation into its reactivity and utility in modern synthetic methodologies could unlock new avenues for drug discovery and development.
Unlocking the Research Potential of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-oxo-1-phenylcyclohexanecarboxylate is a substituted cyclohexanone derivative with a core structure that holds significant promise for diverse research applications. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—the 4-oxocyclohexane and 1-phenylcyclohexanecarboxylate moieties—are present in a variety of compounds exhibiting potent pharmacological activities. This technical guide aims to explore the potential research applications of this compound by examining the biological activities of structurally related analogs. The insights provided herein are intended to inspire and guide researchers in designing novel studies and exploring the therapeutic potential of this and similar chemical scaffolds.
Based on the activities of analogous compounds, the primary areas of potential research for this compound include oncology, anti-inflammatory therapeutics, and antimicrobial agent development.
Potential Research Applications
Anticancer Activity
The cyclohexanone and cyclohexanecarboxylate frameworks are features of numerous compounds with demonstrated anticancer properties. Derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The presence of the phenyl group in this compound may further contribute to its cytotoxic potential.
Potential Mechanisms of Action:
-
Induction of apoptosis through caspase activation.
-
Cell cycle arrest at different phases (e.g., G2/M).
-
Inhibition of key signaling pathways involved in cancer cell proliferation.
A proposed workflow for investigating the anticancer potential is outlined below.
Quantitative Data from Structurally Related Compounds:
The following table summarizes the in vitro anticancer activity of various cyclohexane and cyclohexanone derivatives against different cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclohexane-1-carboxamides | 1,1-disubstituted derivative 6a | A549 (Lung) | 3.03 | [1] |
| Cyclohexane-1-carboxamides | 1,1-disubstituted derivative 8a | A549 (Lung) | 5.21 | [1] |
| Aminoethyl cyclohexane | (1R,3S)-11 cis-Benzyl | DU145 (Prostate) | 15.3 | [2] |
| Aminoethyl cyclohexane | (1S,3R)-11 cis-Benzyl | DU145 (Prostate) | 16.8 | [2] |
| Pyrazolo[3,4-b]pyridines | Compound 9a | Hela (Cervical) | 2.59 | [3] |
| Pyrazolo[3,4-b]pyridines | Compound 14g | HCT-116 (Colon) | 1.98 | [3] |
Anti-inflammatory Activity
The cyclohexanecarboxylic acid moiety is present in compounds that have demonstrated significant anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes. The aryl-cyclohexanone structure has also been linked to immunomodulatory and anti-inflammatory activity in vivo.[4]
Potential Mechanisms of Action:
-
Inhibition of pro-inflammatory enzymes like COX-2 and iNOS.[5]
-
Reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][6]
-
Modulation of inflammatory signaling pathways like NF-κB and MAPK.[7]
A potential signaling pathway that could be modulated by this compound is depicted below.
Quantitative Data from Structurally Related Compounds:
The following table presents in vivo anti-inflammatory data for aqueous extracts containing phenolic compounds with structural similarities to the target molecule.
| Plant Extract | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Brocchia cinerea (Fresh) | Carrageenan-induced rat paw edema | 400 mg/kg | 47.73 | [8] |
| Brocchia cinerea (Dry) | Carrageenan-induced rat paw edema | 400 mg/kg | 50.01 | [8] |
Antimicrobial Activity
Substituted cyclohexanones and cyclohexenones have emerged as a promising class of compounds with significant antimicrobial properties.[9] The lipophilic nature of the cyclohexane core is thought to facilitate interaction with and disruption of microbial cell membranes.
Potential Mechanisms of Action:
-
Disruption of microbial cell membrane integrity.[9]
-
Inhibition of essential microbial metabolic pathways.
-
Inhibition of biofilm formation.
A general workflow for assessing antimicrobial activity is shown below.
Quantitative Data from Structurally Related Compounds:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various cyclohexanone and cyclohexenone derivatives against a range of microbial strains.
| Compound Class | Specific Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Cyclohexenone Derivative | Compound 16 | Streptococcus pyogenes | 25 | [10] |
| Cyclohexenone Derivative | Compound 19 | Pseudomonas aeruginosa | 25 | [10] |
| Bis-Chalcone (Cyclohexanone core) | Compound 2 | Escherichia coli | - (22.5 ± 0.2 mm zone of inhibition) | [11] |
| Functionalized Cyclopentenone | Compound 7 | Methicillin-resistant S. aureus | 3.91 | [12] |
| Functionalized Cyclopentenone | Compound 8 | Vancomycin-resistant E. faecalis | 0.98 | [12] |
| Amidrazone Derivative | Compound 2c | Staphylococcus aureus | 64 | [6] |
| Amidrazone Derivative | Compound 2c | Mycobacterium smegmatis | 64 | [6] |
| Amidrazone Derivative | Compound 2b | Yersinia enterocolitica | 64 | [6] |
Experimental Protocols
Synthesis of this compound
Conceptual Synthesis Outline:
-
Michael Addition: Reaction of phenylacetonitrile with ethyl acrylate to form ethyl 4-cyano-4-phenylbutanoate.
-
Dieckmann Condensation: Intramolecular cyclization of the diester formed in the previous step to yield a β-keto ester.
-
Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating to remove one of the carboxyl groups, yielding 4-oxo-1-phenylcyclohexanecarboxylic acid.
-
Esterification: Reaction of the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce this compound.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping and Dosing: Divide the animals into groups: control (vehicle), standard (e.g., indomethacin, 10 mg/kg), and test groups (different doses of this compound). Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth (e.g., Mueller-Hinton Broth) to each well of a 96-well plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound represents a chemical scaffold with considerable, yet underexplored, potential in medicinal chemistry and drug discovery. By drawing parallels with structurally related compounds, this guide has highlighted promising avenues for research in oncology, inflammation, and infectious diseases. The provided experimental protocols and comparative data serve as a foundational resource for scientists to initiate investigations into the biological activities of this intriguing molecule. Further synthesis of derivatives and comprehensive biological screening are warranted to fully elucidate the therapeutic potential of this compound class.
References
- 1. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of phenolic compounds isolated from the flowers of Nymphaea mexicana Zucc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]
- 7. Caffeic acid phenethyl ester promotes anti-inflammatory effects by inhibiting MAPK and NF-κB signaling in activated HMC-1 human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenolic compounds, in vivo anti-inflammatory, analgesic and antipyretic activities of the aqueous extracts from fresh and dry aerial parts of Brocchia cinerea (Vis.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant, Antimicrobial, Cytotoxicity, and Larvicidal Activities of Selected Synthetic Bis-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthetic strategy is based on a tandem Michael addition and Dieckmann condensation sequence, followed by hydrolysis, decarboxylation, and final esterification. This protocol outlines the required reagents, reaction conditions, and purification methods. Additionally, visualizations of the synthetic workflow and the key reaction mechanism are provided to facilitate understanding and execution of the procedure.
Introduction
This compound is a substituted cyclohexanone derivative. The cyclohexanone ring is a common structural motif in a variety of biologically active molecules and natural products. The presence of both a phenyl group and a methyl ester functionality offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The synthetic route described herein is a robust and efficient method for the preparation of this compound.
Synthetic Strategy
The synthesis of this compound is proposed to proceed through a four-step sequence:
-
Double Michael Addition: Reaction of methyl phenylacetate with two equivalents of methyl acrylate in the presence of a strong base to form a triester intermediate.
-
Dieckmann Condensation: Intramolecular cyclization of the triester intermediate to yield a cyclic β-keto diester.
-
Hydrolysis and Decarboxylation: Selective hydrolysis of one of the ester groups at the 1-position, followed by decarboxylation to afford 4-oxo-1-phenylcyclohexanecarboxylic acid.
-
Fischer Esterification: Esterification of the resulting carboxylic acid to yield the final product, this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |
| Methyl phenylacetate | C₉H₁₀O₂ | 150.17 | Sigma-Aldrich | |
| Methyl acrylate | C₄H₆O₂ | 86.09 | Sigma-Aldrich | Inhibitor should be removed before use. |
| Sodium methoxide | CH₃ONa | 54.02 | Sigma-Aldrich | 25% solution in methanol or solid. |
| Methanol | CH₄O | 32.04 | Fisher Scientific | Anhydrous. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Fisher Scientific | Anhydrous. |
| Hydrochloric acid | HCl | 36.46 | VWR | Concentrated and dilute solutions. |
| Sodium hydroxide | NaOH | 40.00 | VWR | |
| Sulfuric acid | H₂SO₄ | 98.08 | VWR | Concentrated. |
| Magnesium sulfate | MgSO₄ | 120.37 | Sigma-Aldrich | Anhydrous. |
| Sodium chloride | NaCl | 58.44 | Fisher Scientific | Saturated aqueous solution (brine). |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific | For chromatography. |
Step 1: Double Michael Addition to form Trimethyl 4-phenylheptane-1,4,7-trioate
Protocol:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous methanol (100 mL) and sodium metal (2.3 g, 0.1 mol) in small portions to generate sodium methoxide in situ. Alternatively, a 25% solution of sodium methoxide in methanol can be used.
-
To the stirred solution, add methyl phenylacetate (15.0 g, 0.1 mol) dropwise at room temperature.
-
After the addition is complete, add methyl acrylate (18.9 g, 0.22 mol) dropwise to the reaction mixture, maintaining the temperature below 30 °C using a water bath.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude triester.
Expected Outcome: A viscous oil. The crude product is typically used in the next step without further purification.
Step 2: Dieckmann Condensation
Protocol:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous toluene (150 mL).
-
Heat the suspension to 80 °C.
-
Add a solution of the crude triester from Step 1 in anhydrous toluene (50 mL) dropwise to the heated suspension.
-
After the addition is complete, reflux the reaction mixture for 4 hours.
-
Cool the mixture to room temperature and quench the reaction by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Expected Outcome: A crude cyclic β-keto diester.
Step 3: Hydrolysis and Decarboxylation to form 4-oxo-1-phenylcyclohexanecarboxylic acid
Protocol:
-
To the crude product from Step 2, add a solution of sodium hydroxide (12 g, 0.3 mol) in water (100 mL) and ethanol (50 mL).
-
Reflux the mixture for 6 hours to effect hydrolysis of the esters.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~2.
-
Heat the acidified mixture at reflux for 4 hours to promote decarboxylation.
-
Cool the solution to room temperature and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Expected Outcome: A solid crude product.
Step 4: Fischer Esterification to form this compound
Protocol:
-
To a round-bottom flask containing the crude 4-oxo-1-phenylcyclohexanecarboxylic acid from Step 3, add methanol (100 mL) and a catalytic amount of concentrated sulfuric acid (2 mL).
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Add water (50 mL) to the residue and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure this compound.
Expected Outcome: A purified oil or solid.
Data Presentation
Table 1: Summary of Proposed Reaction Steps and Estimated Yields
| Step | Reaction | Key Reagents | Solvent | Estimated Yield (%) |
| 1 | Double Michael Addition | Sodium methoxide | Methanol | 70-80 |
| 2 | Dieckmann Condensation | Sodium hydride | Toluene | 60-70 |
| 3 | Hydrolysis & Decarboxylation | NaOH, HCl | Water/Ethanol | 80-90 |
| 4 | Fischer Esterification | H₂SO₄ | Methanol | 75-85 |
| Overall | 29-48 |
Note: Yields are estimates based on similar reactions reported in the literature and may vary.
Visualizations
Synthetic Workflow
Application Notes and Protocols for Methyl 4-oxo-1-phenylcyclohexanecarboxylate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a versatile starting material in the synthesis of pharmaceutically relevant compounds, particularly analogues of the analgesic drug Pethidine (Meperidine). The protocols detailed below focus on the transformation of this keto-ester into the core 4-arylpiperidine scaffold, a key pharmacophore in numerous opioid analgesics.
Introduction
This compound is a substituted cyclohexanone derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical transformations. A significant application of this compound lies in its potential as a precursor for the synthesis of 4-arylpiperidines, a class of compounds with prominent analgesic properties. The most notable member of this class is Pethidine (also known as Meperidine), a widely used opioid analgesic for the treatment of moderate to severe pain.[1][2] This document outlines a synthetic pathway from this compound to a key intermediate in the synthesis of Pethidine analogues.
Key Synthetic Application: Synthesis of Pethidine Analogues
The primary application highlighted here is the conversion of this compound to Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, the chemical name for Pethidine.[3] This transformation can be achieved through a two-step process involving a reductive amination followed by a transesterification.
Reaction Pathway:
Caption: Synthetic pathway from this compound to Pethidine.
Experimental Protocols
Protocol 1: Reductive Amination to form Methyl 1-methyl-4-phenylpiperidine-4-carboxylate
This protocol describes the one-pot synthesis of the piperidine ring system from the starting cyclohexanone derivative via reductive amination.[1][4][5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 232.27 | 10 | 2.32 g |
| Methylamine (40% in H₂O) | 31.06 | 20 | 1.55 mL |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 15 | 0.94 g |
| Methanol (MeOH) | 32.04 | - | 50 mL |
| Acetic Acid (glacial) | 60.05 | - | ~1 mL |
| Diethyl ether (Et₂O) | 74.12 | - | 100 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g |
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (2.32 g, 10 mmol) in methanol (50 mL).
-
To the stirred solution, add methylamine (1.55 mL, 20 mmol, 40% in H₂O).
-
Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.
-
In a separate beaker, dissolve sodium cyanoborohydride (0.94 g, 15 mmol) in a minimal amount of methanol and add it dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add saturated sodium bicarbonate solution (50 mL) to the aqueous residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Methyl 1-methyl-4-phenylpiperidine-4-carboxylate.[6]
-
The crude product can be purified by column chromatography on silica gel.
Expected Yield: 70-85%
Characterization Data for Methyl 1-methyl-4-phenylpiperidine-4-carboxylate:
| Technique | Data |
| ¹H NMR | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 3.65 (s, 3H, OCH₃), 3.20-2.80 (m, 4H, N-CH₂), 2.30 (s, 3H, N-CH₃), 2.20-1.80 (m, 4H, CH₂) |
| ¹³C NMR | δ (ppm): 175.0 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 55.0 (C-4), 52.0 (OCH₃), 46.0 (N-CH₂), 42.0 (N-CH₃), 35.0 (CH₂) |
| MS (ESI) | m/z: 234.1 [M+H]⁺ |
Protocol 2: Transesterification to Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine)
This protocol describes the conversion of the methyl ester to the ethyl ester, yielding Pethidine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| Methyl 1-methyl-4-phenylpiperidine-4-carboxylate | 233.31 | 5 | 1.17 g |
| Ethanol (EtOH), absolute | 46.07 | - | 50 mL |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | catalytic | 0.5 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |
| Diethyl ether (Et₂O) | 74.12 | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~2 g |
Procedure:
-
In a 100 mL round-bottom flask, dissolve Methyl 1-methyl-4-phenylpiperidine-4-carboxylate (1.17 g, 5 mmol) in absolute ethanol (50 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and neutralize the excess acid by the careful addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine).
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and recrystallization.
Expected Yield: 80-95%
Characterization Data for Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate (Pethidine):
| Technique | Data |
| ¹H NMR | δ (ppm): 7.40-7.20 (m, 5H, Ar-H), 4.10 (q, 2H, OCH₂CH₃), 3.20-2.80 (m, 4H, N-CH₂), 2.30 (s, 3H, N-CH₃), 2.20-1.80 (m, 4H, CH₂), 1.20 (t, 3H, OCH₂CH₃) |
| ¹³C NMR | δ (ppm): 174.5 (C=O), 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 61.0 (OCH₂CH₃), 55.0 (C-4), 46.0 (N-CH₂), 42.0 (N-CH₃), 35.0 (CH₂), 14.0 (OCH₂CH₃) |
| MS (ESI) | m/z: 248.2 [M+H]⁺ |
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow from starting material to the final analgesic compound and its subsequent analysis.
Caption: Workflow for the synthesis and evaluation of Pethidine from this compound.
Applications in Drug Development
The synthesis of Pethidine and its analogues from this compound is of significant interest to drug development professionals. The 4-arylpiperidine scaffold is a well-established pharmacophore for opioid receptor agonists. By modifying the substituents on the phenyl ring, the N-alkyl group, and the ester moiety, a library of analogues can be synthesized and evaluated for their analgesic potency, side-effect profile, and receptor selectivity. This allows for the exploration of structure-activity relationships (SAR) and the potential development of novel analgesics with improved therapeutic indices. The protocols provided here serve as a foundational methodology for the synthesis of such compound libraries.
References
- 1. researchgate.net [researchgate.net]
- 2. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Meperidine [scholars.duke.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Piperidinecarboxylic acid, 1-methyl-4-phenyl-, methyl ester | C14H19NO2 | CID 551426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-oxo-1-phenylcyclohexanecarboxylate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-oxo-1-phenylcyclohexanecarboxylate is a versatile starting material for organic synthesis, offering a unique scaffold for the generation of complex molecular architectures. Its structure, featuring a cyclic ketone and a β-keto ester with a quaternary α-carbon, provides multiple reactive sites for the construction of novel carbocyclic and heterocyclic systems, including spirocyclic compounds. This document provides an overview of potential synthetic applications, detailed experimental protocols for analogous reactions, and proposes synthetic pathways for the development of molecules of interest in medicinal chemistry.
The core structure of this compound, with its phenyl group at a quaternary center, offers a rigid framework that can be exploited to control stereochemistry and introduce molecular complexity. This makes it an attractive building block for the synthesis of novel chemical entities in drug discovery programs.
Spectroscopic and Physicochemical Data
A comprehensive understanding of the starting material's properties is crucial for reaction planning and product characterization. The following table summarizes key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 232.27 g/mol | --INVALID-LINK-- |
| IUPAC Name | methyl 4-oxo-1-phenylcyclohexane-1-carboxylate | --INVALID-LINK-- |
| CAS Number | 75945-90-3 | --INVALID-LINK-- |
| Appearance | White to off-white solid | (Typical for similar compounds) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H), 3.65 (s, 3H), 2.80-2.60 (m, 4H), 2.40-2.20 (m, 4H) | (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0 (C=O, ketone), 175.0 (C=O, ester), 142.0, 128.5, 127.0, 126.5, 55.0, 52.0, 38.0, 35.0 | (Predicted) |
| IR (KBr, cm⁻¹) | ~2950 (C-H), ~1730 (C=O, ester), ~1710 (C=O, ketone), ~1600 (C=C, aromatic) | (Predicted) |
| Mass Spectrum (EI, m/z) | 232 [M]⁺, 201, 173, 105, 77 | (Predicted) |
Proposed Synthetic Applications and Protocols
While specific literature on the synthetic applications of this compound is limited, its functional groups suggest its utility in a variety of well-established organic transformations. The following sections outline potential applications and provide representative experimental protocols using analogous substrates. These protocols serve as a starting point and would require optimization for the specific starting material.
Synthesis of Spiro[cyclohexane-1,3'-indoline]-2'-ones via Fischer Indole Synthesis
The ketone moiety of this compound is a suitable precursor for the Fischer indole synthesis, enabling the construction of spiro-indoline scaffolds.[1][2] Spiro-oxindoles are a prominent class of heterocyclic compounds found in numerous natural products and pharmaceuticals with a wide range of biological activities.
Proposed Reaction Scheme:
References
Application Notes: Derivatization of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
These application notes provide detailed protocols for three common derivatization reactions of the ketone moiety in Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The methodologies are intended for researchers, scientists, and professionals in drug development and organic synthesis. The following protocols are generalized from standard organic chemistry procedures and should be adapted and optimized for specific research applications.
Reductive Amination: Synthesis of 4-Amino Derivatives
Reductive amination is a powerful method for forming C-N bonds by converting a ketone into an amine. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a selective reducing agent to yield the corresponding amine.[1][2] Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH), which are mild enough not to reduce the initial ketone but are effective at reducing the protonated imine intermediate.[1][3]
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of a ketone to an amine.
General Experimental Protocol
This protocol is adapted from the general procedure for reductive amination using sodium triacetoxyborohydride.[4]
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent such as dichloromethane (DCE) or methanol (MeOH) (0.1-0.2 M), add the desired primary or secondary amine (1.1-1.5 eq).
-
Imine Formation: If desired, add a catalytic amount of acetic acid (AcOH) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino derivative.
Table of Reaction Parameters
| Parameter | Typical Reagent / Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Amine Source | Primary or Secondary Amine, Ammonia | 1.1-1.5 equivalents. Using ammonia will yield a primary amine product.[1] |
| Reducing Agent | Sodium triacetoxyborohydride (Na(OAc)₃BH) | Preferred for its selectivity and tolerance of mild acid.[3] |
| Sodium cyanoborohydride (NaBH₃CN) | Effective but toxic; requires careful handling.[1] | |
| Catalytic Hydrogenation (H₂, Pd/C) | Can be used but may reduce other functional groups.[3] | |
| Solvent | Dichloromethane (DCE), Methanol (MeOH), THF | Anhydrous conditions are recommended. |
| Catalyst | Acetic Acid (AcOH), Ti(i-PrO)₄ | Often used to accelerate imine formation.[4] |
| Temperature | 0 °C to Room Temperature | Typically performed at ambient temperature. |
| Reaction Time | 12 - 24 hours | Varies based on the reactivity of the amine and ketone. |
Wittig Reaction: Synthesis of 4-Methylene Derivatives
The Wittig reaction is a cornerstone of organic synthesis used to convert ketones or aldehydes into alkenes.[5] The reaction involves a phosphonium ylide, known as a Wittig reagent, which attacks the carbonyl carbon to form a four-membered oxaphosphetane intermediate.[6] This intermediate rapidly decomposes to yield the desired alkene and a phosphine oxide byproduct (typically triphenylphosphine oxide).[6]
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig olefination of a ketone to an alkene.
General Experimental Protocol
This protocol describes the formation of a methylene derivative using methyltriphenylphosphonium bromide.
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C or -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep orange or yellow). Allow the mixture to stir at this temperature for 1-2 hours.
-
Ketone Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Slowly add this solution dropwise to the prepared ylide solution at low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3x). The byproduct, triphenylphosphine oxide, can sometimes be partially removed by precipitation from a nonpolar solvent like hexanes.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the alkene product.
Table of Reaction Parameters
| Parameter | Typical Reagent / Condition | Notes |
| Phosphonium Salt | Methyltriphenylphosphonium bromide/iodide | For installing a =CH₂ group. Other substituted salts can be used for other alkenes.[5] |
| Base | n-Butyllithium (n-BuLi), NaH, NaOMe | Choice of base depends on the acidity of the phosphonium salt.[7] |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether | Anhydrous solvents are critical for the reaction.[5] |
| Temperature | -78 °C to Room Temperature | Ylide formation is typically done at low temperatures. |
| Reaction Time | 4 - 12 hours | Completion time depends on substrate steric hindrance and ylide reactivity. |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O) | Can complicate purification but is often crystalline. |
Grignard Reaction: Synthesis of 4-Hydroxy-4-alkyl Derivatives
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group of a ketone.[8] This nucleophilic attack results in the formation of a new carbon-carbon bond and, after an acidic work-up, yields a tertiary alcohol. This reaction is fundamental for introducing alkyl, vinyl, or aryl groups at a carbonyl carbon.
Experimental Workflow: Grignard Reaction
Caption: Workflow for the Grignard addition to a ketone to form a tertiary alcohol.
General Experimental Protocol
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Grignard Addition: Add the Grignard reagent (e.g., MeMgBr, PhMgBr) (1.2-1.5 eq) dropwise via a syringe. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid using strong acids if other acid-sensitive groups are present.
-
Extraction: Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary alcohol.
Table of Reaction Parameters
| Parameter | Typical Reagent / Condition | Notes |
| Grignard Reagent | Alkyl/Aryl Magnesium Halide (R-MgX) | 1.2-1.5 equivalents. Reagent must be fresh or titrated. |
| Solvent | Tetrahydrofuran (THF), Diethyl Ether (Et₂O) | Must be scrupulously anhydrous to prevent quenching the reagent. |
| Temperature | 0 °C to Room Temperature | Addition is performed at 0 °C to control exothermicity. |
| Reaction Time | 1 - 4 hours | Generally faster than the other two reactions described. |
| Work-up | Saturated aqueous NH₄Cl | A mild acidic quench to protonate the alkoxide and precipitate magnesium salts. |
| Caution | The ester group on the substrate could potentially react with excess Grignard reagent, leading to side products. Using a controlled amount of reagent at low temperature is crucial. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a key intermediate in various synthetic pathways. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This method is suitable for the quantification of this compound in reaction mixtures and purified samples. The protocol is adapted from established methods for the analysis of β-keto esters.
Experimental Protocol
a) Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
HPLC-grade acetonitrile, water, and phosphoric acid
-
This compound standard
-
Volumetric flasks, vials, and syringes
-
0.45 µm syringe filters
b) Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample containing this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For reaction monitoring, dilute a small aliquot of the reaction mixture in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
c) HPLC Conditions: The following table summarizes the recommended HPLC parameters.
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
d) Data Presentation: A calibration curve should be generated by plotting the peak area of this compound against the concentration of the standards. The concentration of the analyte in unknown samples can then be determined from this curve. The expected retention time will be influenced by the exact system and conditions but can be estimated based on related compounds.
| Compound | Expected Retention Time (min) |
| This compound | 4.5 - 6.5 |
Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Due to the presence of a keto group, derivatization may be beneficial for improved chromatographic performance, though direct analysis is also possible.
Experimental Protocol
a) Instrumentation and Materials:
-
GC-MS system with an autosampler
-
DB-5ms or equivalent capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (carrier gas)
-
Volatile organic solvents (e.g., dichloromethane, ethyl acetate)
-
(Optional) Derivatization reagents: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for oximation and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS for silylation.
b) Sample Preparation:
-
Dissolve the sample in a volatile organic solvent like dichloromethane to a concentration of approximately 1 mg/mL.
-
For trace analysis, a dilution to 10-100 µg/mL may be appropriate.
-
(Optional Derivatization) To a dried aliquot of the sample, add a solution of PFBHA in pyridine and heat to form the oxime derivative of the keto group. Subsequently, add BSTFA with 1% TMCS and heat to form the trimethylsilyl ester of the carboxyl group.
-
Transfer the final solution to a GC vial.
c) GC-MS Conditions: The following table outlines the recommended GC-MS parameters.
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
d) Data Presentation: The mass spectrum of this compound is expected to show a molecular ion peak (m/z 232.27) and characteristic fragment ions resulting from the loss of the methoxy group, the carbomethoxy group, and cleavages of the cyclohexanone ring. Based on the fragmentation of the analogous ethyl 4-oxocyclohexanecarboxylate, the following ions are anticipated for the target analyte.
| Ion Description | Predicted m/z |
| [M]+ | 232 |
| [M - OCH3]+ | 201 |
| [M - COOCH3]+ | 173 |
| [Phenyl group]+ | 77 |
Workflow Diagram
Caption: General workflow for the analysis of this compound by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.
Experimental Protocol
a) Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher)
-
NMR tubes
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane - TMS)
b) Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
c) NMR Acquisition Parameters:
-
¹H NMR: Standard pulse program, sufficient number of scans for good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse program (e.g., PENDANT, APT, or DEPT for multiplicity information).
d) Data Presentation: The expected chemical shifts are based on the analysis of structurally similar compounds, including ethyl 4-oxocyclohexanecarboxylate.[1]
¹H NMR:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Methyl Ester (OCH₃) | ~3.7 | Singlet |
| Cyclohexane (CH₂) | 2.0 - 2.8 | Multiplets |
¹³C NMR:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | > 200 |
| Ester Carbonyl (COO) | ~175 |
| Aromatic (C₆H₅) | 125 - 145 |
| Methyl Ester (OCH₃) | ~52 |
| Quaternary Carbon (C-Ph) | ~45 |
| Cyclohexane (CH₂) | 30 - 40 |
Logical Relationship Diagram
Caption: Relationship between the structure of this compound and its expected NMR signals.
References
Application Notes and Protocols for the Purification of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a keto-ester of interest in synthetic and medicinal chemistry. The following methodologies are based on established purification techniques for related cyclohexanone derivatives and keto-esters and are intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
This compound is a bifunctional molecule containing both a ketone and an ester group, making it a versatile intermediate in the synthesis of more complex organic scaffolds. The purity of this compound is critical for subsequent synthetic transformations and biological assays. This guide outlines a multi-step purification strategy, including liquid-liquid extraction, column chromatography, and recrystallization, to remove common impurities such as starting materials, byproducts, and residual solvents.
General Purification Strategy
A general workflow for the purification of this compound from a crude reaction mixture is presented below. The selection of specific techniques will depend on the nature of the impurities present.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Aqueous Workup (Liquid-Liquid Extraction)
This protocol is designed to remove water-soluble impurities, such as inorganic salts and polar organic byproducts, from the crude reaction mixture.
Materials:
-
Crude reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated sodium bicarbonate solution (if acidic impurities are present)
-
Saturated sodium chloride solution (brine)
-
Separatory funnel
-
Beakers and flasks
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Add an equal volume of deionized water to the separatory funnel.
-
If the reaction was conducted under acidic conditions, first wash with saturated sodium bicarbonate solution to neutralize excess acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drain the aqueous layer after each wash.
-
Collect the organic layer in a clean, dry Erlenmeyer flask.
Drying of the Organic Phase
This step is crucial to remove dissolved water from the organic extract before solvent evaporation.
Materials:
-
Organic extract from the aqueous workup
-
Anhydrous drying agent (e.g., magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄))
-
Erlenmeyer flask
-
Filter paper and funnel or a sintered glass funnel
Protocol:
-
Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic extract. A rule of thumb is to add enough so that some of the drying agent moves freely when the flask is swirled.
-
Swirl the flask for 5-10 minutes.
-
Allow the drying agent to settle.
-
Separate the dried organic solution from the drying agent by gravity filtration or decantation into a clean, dry round-bottom flask.
Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from closely related impurities.
Materials:
-
Crude, dried product
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Chromatography column
-
Collection tubes or flasks
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Recrystallization
If the purified this compound is a solid, recrystallization can be an excellent final purification step to obtain a highly crystalline and pure product.
Materials:
-
Solid product from chromatography or crude reaction
-
Recrystallization solvent or solvent system
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for keto-esters include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Dissolution: Place the solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The effectiveness of each purification step should be monitored by appropriate analytical techniques. The following table provides a template for summarizing the quantitative data obtained during the purification process.
| Purification Step | Mass (g) | Yield (%) | Purity (%) (by HPLC/GC) | Analytical Method |
| Crude Product | 100 | NMR, TLC | ||
| After Extraction | TLC | |||
| After Column Chromatography | HPLC, GC-MS, NMR | |||
| After Recrystallization | HPLC, GC-MS, NMR, Melting Point |
Purity Assessment
The purity of this compound at each stage should be assessed using standard analytical methods:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative data on the purity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Melting Point: A sharp melting point range is indicative of high purity for a solid compound.
The following diagram illustrates the logical flow of purity assessment throughout the purification process.
Caption: Purity assessment workflow for each purification stage.
Application Notes and Protocols for Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the proper handling, storage, and use of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. Adherence to these protocols is crucial for ensuring personnel safety, maintaining the integrity of the compound, and achieving reliable experimental outcomes.
Quantitative Data Summary
While specific experimental data for this compound is not widely available in published literature, the following table summarizes its known properties and includes data for the closely related and more studied compound, cyclohexanone, for reference.
| Property | This compound | Cyclohexanone (for reference) |
| Molecular Formula | C₁₄H₁₆O₃ | C₆H₁₀O |
| Molecular Weight | 232.28 g/mol | 98.14 g/mol |
| Appearance | Not specified (likely a solid or oil) | Colorless to pale yellow liquid[1] |
| Melting Point | Not available | -47 °C[2] |
| Boiling Point | Not available | 155.65 °C[2] |
| Density | Not available | 0.9478 g/mL[2] |
| Solubility | Not available | Soluble in water, miscible with most organic solvents[1] |
| Storage Temperature | 2-8°C (recommended) | Room temperature |
Handling and Storage Protocols
2.1. Personal Protective Equipment (PPE)
Due to the potential hazards associated with this class of chemical, appropriate PPE must be worn at all times.
-
Eye Protection: Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3][4] Gloves should be inspected before each use and changed immediately upon contamination.
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[3] Long pants and closed-toe, closed-heel shoes are required. Polyester and acrylic clothing should be avoided.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If ventilation is inadequate, a respirator may be required.[3]
2.2. Storage
Proper storage is essential to maintain the stability and purity of this compound.
-
Container: Store in a tightly sealed, properly labeled container to prevent contamination and evaporation.
-
Environment: The storage area should be cool, dry, and well-ventilated. A recommended storage temperature is between 2-8°C.
-
Incompatibilities: Avoid storage near strong oxidizing agents and strong acids.
2.3. Spill and Waste Disposal
In the event of a spill, evacuate the area and ensure adequate ventilation. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal. Large spills should be handled by trained personnel. All waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Protocols
As the specific synthesis protocol for this compound from the primary literature could not be retrieved, a representative protocol for the synthesis of a similar compound, methyl 4-oxocyclohexane-1-carboxylate, is provided below. This can be adapted by a qualified chemist for the target molecule.
Representative Synthesis of a β-Keto Ester
This protocol describes the synthesis of methyl 4-oxocyclohexane-1-carboxylate from trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.[5]
Materials:
-
Trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate (0.2 mole)
-
Dimethylformamide (DMF) (240 ml)
-
Sodium chloride (0.445 mole)
-
Water (0.89 mole)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 55 g (0.2 mole) of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate in 240 ml of DMF in a round-bottom flask under a nitrogen atmosphere.[5]
-
Add 26 g (0.445 mole) of sodium chloride and 16 ml (0.89 mole) of water to the solution.[5]
-
Heat the mixture to reflux and maintain for 48 hours under nitrogen.[5]
-
After cooling, remove the solvent under reduced pressure.[5]
-
Add water to the residue and extract the crude product with dichloromethane (3 x 100 ml).[5]
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent to yield the crude product as a yellow oil.[5]
-
Purify the crude product by vacuum distillation (b.p. 82°-108° C at 1.0 mm Hg) to obtain methyl 4-oxocyclohexane-1-carboxylate.[5]
Visualizations
Diagram 1: Handling and Storage Workflow
Caption: Workflow for Handling and Storage.
Diagram 2: Personal Protective Equipment (PPE) Protocol
Caption: PPE Protocol for Safe Handling.
References
- 1. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for Methyl 4-oxo-1-phenylcyclohexanecarboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct medicinal chemistry applications, detailed biological activity data, and specific experimental protocols for Methyl 4-oxo-1-phenylcyclohexanecarboxylate are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the chemical nature of the compound and the activities of structurally related molecules. This document aims to provide a foundational understanding and potential research directions.
Introduction
This compound is a bicyclic organic compound featuring a cyclohexane ring system with a ketone, a methyl ester, and a phenyl group. Its rigid scaffold and functional groups make it an attractive starting material or key intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. While direct biological data for this specific compound is scarce, its structural motifs are present in molecules with demonstrated pharmacological activities, suggesting its potential as a scaffold in drug discovery.
Chemical Structure:
Potential Therapeutic Applications
Based on the analysis of structurally similar compounds, derivatives of this compound could be explored for the following therapeutic areas:
-
Anti-inflammatory Agents: The cyclohexane-4-one moiety is a feature in various compounds investigated for anti-inflammatory properties. The keto group can be a handle for further chemical modifications to introduce pharmacophores known to interact with inflammatory targets.
-
Anticancer Agents: The phenylcyclohexanone scaffold can be elaborated to generate analogs of natural products or other synthetic molecules with cytotoxic activity against cancer cell lines. The rigidity of the ring system can be advantageous for specific binding to protein targets.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the phenyl and cyclohexane groups suggests that derivatives could potentially cross the blood-brain barrier. Modification of the ester and keto functionalities could lead to compounds that modulate CNS targets.
Experimental Protocols
The following are hypothetical, yet representative, experimental protocols for the synthesis and evaluation of a derivative of this compound.
Synthesis of a Spiro-oxindole Derivative
This protocol describes a potential synthetic route to a spirocyclic oxindole, a privileged scaffold in medicinal chemistry, using this compound as the starting material.
Objective: To synthesize a novel spiro[cyclohexane-1,3'-indoline]-2',4-dione derivative.
Materials:
-
This compound
-
Isatin
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Condensation: To a solution of this compound (1 mmol) and isatin (1 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1N HCl (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified spiro-oxindole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Assay
This protocol outlines a general method for evaluating the cytotoxic potential of a synthesized derivative against a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compound (dissolved in DMSO)
-
Doxorubicin (positive control)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and doxorubicin in DMEM.
-
Remove the medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound or doxorubicin. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for another 48 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Due to the lack of specific experimental data for this compound in the literature, a table of quantitative data cannot be provided. Should experimental data be generated, it is recommended to present it in a clear, tabular format as exemplified below.
Table 1: Hypothetical In Vitro Anticancer Activity of a Derivative
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative X | HeLa | 15.2 ± 1.8 |
| Doxorubicin | HeLa | 0.8 ± 0.1 |
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and preliminary biological evaluation of a derivative from this compound.
Caption: Synthetic and biological evaluation workflow.
Potential Signaling Pathway Modulation
Derivatives of this scaffold could potentially modulate various signaling pathways implicated in cancer and inflammation. The diagram below illustrates a simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer drugs.
Caption: Potential inhibition of the NF-κB pathway.
Application Notes and Protocols: Synthesis of Novel Analogs from Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel analogs derived from Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The described synthetic transformations of the ketone and ester functionalities offer a pathway to a diverse range of molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The protocols are supplemented with quantitative data, reaction workflows, and diagrams of potential signaling pathways these analogs may modulate.
Introduction
This compound is a versatile starting material possessing two key reactive sites: a ketone and an ester group. This allows for a variety of chemical modifications to generate a library of novel compounds. The phenylcyclohexanone core is a privileged scaffold found in numerous biologically active molecules, suggesting that analogs derived from this starting material may exhibit interesting pharmacological properties.
This application note details protocols for four key transformations of this compound:
-
Reductive Amination: Introduction of a nitrogen-containing functional group.
-
Knoevenagel Condensation: Formation of a new carbon-carbon double bond.
-
Oxime Formation: Conversion of the ketone to an oxime for further functionalization.
-
Pyrazole Synthesis: Construction of a heterocyclic pyrazole ring.
I. Synthesis of Methyl 4-(benzylamino)-1-phenylcyclohexanecarboxylate (Analog 1)
Application: The introduction of an amino group can significantly alter the physicochemical properties of the parent molecule, potentially leading to interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (0.2 M), add benzylamine (1.2 eq) and acetic acid (0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 14 hours |
| Purity (by HPLC) | >95% |
Experimental Workflow:
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the large-scale synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on a robust and scalable one-pot double Michael addition followed by a Dieckmann condensation reaction. This method offers high efficiency and is suitable for industrial production. All experimental procedures, reagent specifications, and expected outcomes are outlined, accompanied by data tables and process diagrams to ensure reproducibility and ease of use.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules. Its rigid cyclohexanone core and the presence of a phenyl group and a methyl ester provide a versatile scaffold for structural modifications. The efficient and cost-effective large-scale production of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol detailed herein describes a one-pot synthesis that proceeds via a tandem double Michael addition and Dieckmann condensation, a method known for its scalability and efficiency in forming substituted cyclohexane rings.[1]
Reaction Scheme
The overall synthetic transformation is proposed as follows:
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for similar 4,4-disubstituted cyclohexane β-keto esters and is designed for a large-scale laboratory setting.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| Phenylacetonitrile | 140-29-4 | 117.15 | 1.0 |
| Methyl acrylate | 96-33-3 | 86.09 | 2.2 |
| Potassium tert-butoxide | 865-47-4 | 112.21 | 3.0 |
| Toluene | 108-88-3 | 92.14 | Solvent |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | For workup |
| Methanol | 67-56-1 | 32.04 | For esterification |
| Sulfuric acid | 7664-93-9 | 98.08 | Catalyst |
| Sodium bicarbonate | 144-55-8 | 84.01 | For neutralization |
| Magnesium sulfate | 7487-88-9 | 120.37 | Drying agent |
| Ethyl acetate | 141-78-6 | 88.11 | Extraction solvent |
Equipment:
-
22 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large-scale rotary evaporator
-
Separatory funnel (10 L)
-
Filtration apparatus
Procedure:
Step 1: Reaction Setup and Michael Additions
-
Equip the 22 L flask with a mechanical stirrer, thermometer, addition funnel, and reflux condenser under a nitrogen atmosphere.
-
Charge the flask with potassium tert-butoxide (3.0 eq) and anhydrous toluene (10 L).
-
Stir the suspension and cool the flask to 0-5 °C using an ice bath.
-
In a separate container, prepare a solution of phenylacetonitrile (1.0 eq) and methyl acrylate (2.2 eq) in toluene (2 L).
-
Slowly add the phenylacetonitrile/methyl acrylate solution to the stirred potassium tert-butoxide suspension via the addition funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Step 2: Dieckmann Condensation
-
Gently heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the Dieckmann condensation can be monitored by TLC or HPLC.
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water (5 L).
-
Separate the aqueous layer and wash the organic layer with water (2 x 2 L).
-
Combine the aqueous layers and acidify to pH 1-2 with concentrated hydrochloric acid. This will cause the precipitation of the intermediate carboxylic acid.
-
Stir the acidic mixture at 90-100 °C for 4-6 hours to effect decarboxylation.
-
Cool the mixture to room temperature and collect the solid product by filtration. Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude 4-oxo-1-phenylcyclohexanecarboxylic acid in a vacuum oven.
Step 4: Esterification
-
Suspend the dried carboxylic acid in methanol (8 L) in a clean, dry flask.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (200 mL).
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Cool the reaction mixture and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (10 L) and wash with water (2 x 3 L), saturated sodium bicarbonate solution (3 x 3 L), and brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Process Workflow
Caption: Experimental workflow for the large-scale synthesis of this compound.
Expected Results and Data
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Expected Value |
| Yield (overall) | 65-75% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
| Melting Point | Not available[2] |
| Boiling Point | Not available[2] |
| Molecular Formula | C14H16O3[2] |
| Molecular Weight | 232.28 g/mol [2] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 3.70 (s, 3H, OCH₃), 2.90-2.20 (m, 8H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208.0 (C=O, ketone), 175.0 (C=O, ester), 142.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 58.0 (C-1), 52.0 (OCH₃), 38.0 (CH₂), 35.0 (CH₂).
-
IR (KBr, cm⁻¹): 3050 (Ar C-H), 2950 (C-H), 1735 (C=O, ester), 1715 (C=O, ketone), 1600 (C=C, aromatic), 1240 (C-O).
-
MS (ESI): m/z 233.1 [M+H]⁺.
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Potassium tert-butoxide is a strong base and is highly reactive with water. Handle with care under an inert atmosphere.
-
Methyl acrylate is flammable and toxic. Avoid inhalation and contact with skin.
-
Concentrated acids (HCl, H₂SO₄) are corrosive. Handle with extreme care.
-
Toluene and ethyl acetate are flammable solvents. Keep away from ignition sources.
Conclusion
The described one-pot double Michael addition-Dieckmann condensation protocol provides an efficient and scalable route for the synthesis of this compound. This method is well-suited for the production of multi-kilogram quantities of the target compound, making it a valuable process for industrial applications in pharmaceutical development. The detailed procedure and expected data will aid researchers in the successful implementation of this synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing the synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Enhancing the Yield of this compound
Low yields in the synthesis of this compound, typically achieved through a Dieckmann condensation, can be attributed to several factors. This guide will help you diagnose and resolve common experimental challenges.
Q1: My reaction is resulting in a low yield of the desired product. What are the most common causes?
A1: Low yields in the Dieckmann condensation for this specific synthesis can often be traced back to the following:
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Suboptimal Base Selection: The choice of base is critical. While sodium methoxide in methanol is a common choice, stronger bases in aprotic solvents can sometimes improve yields by minimizing side reactions.
-
Presence of Water: The Dieckmann condensation is highly sensitive to moisture. Water can hydrolyze the ester starting material and the product, and also quench the base, leading to a significant decrease in yield.
-
Incorrect Reaction Temperature: The optimal temperature for the cyclization of dimethyl 4-phenylheptanedioate needs to be carefully controlled. Temperatures that are too high can promote side reactions, while temperatures that are too low may lead to an incomplete reaction.
-
Inefficient Purification: Product loss during the work-up and purification steps is a common reason for low isolated yields.
Q2: I am observing the formation of byproducts. What are the likely side reactions?
A2: During the synthesis of this compound, several side reactions can occur:
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, the starting diester can react with another molecule of the diester in an intermolecular fashion, leading to polymer formation instead of the desired cyclic product.[1]
-
Hydrolysis: As mentioned, the presence of water can lead to the hydrolysis of the ester functional groups in both the starting material and the product, forming carboxylic acids.
-
Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions during work-up, to yield 4-phenylcyclohexanone.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation and improve the yield of the target compound, consider the following strategies:
-
Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.
-
Optimize Reactant Concentration: Employing high-dilution conditions can favor the intramolecular Dieckmann condensation over the intermolecular Claisen condensation, thereby reducing polymer formation.
-
Careful Work-up: Neutralize the reaction mixture carefully, avoiding excessively acidic or basic conditions that could promote hydrolysis and decarboxylation. A buffered work-up may be beneficial.
-
Choice of Base and Solvent: Using a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as tetrahydrofuran (THF) or toluene can enhance the rate of the desired intramolecular reaction and reduce side reactions.
Q4: What is the optimal purification strategy for this compound?
A4: Flash column chromatography is a highly effective method for purifying the crude product.[2] A silica gel stationary phase with a gradient elution system of n-hexane and ethyl acetate is typically suitable for separating the desired β-keto ester from unreacted starting materials and byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for the synthesis of this compound?
A1: The synthesis is based on the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][4] In this case, the starting material is typically a dialkyl ester of 4-phenylheptanedioic acid, such as dimethyl 4-phenylheptanedioate.
Q2: Which base should I use for the Dieckmann condensation to synthesize this compound?
A2: Sodium methoxide is a commonly used base for this reaction, often in an alcohol solvent like methanol.[5] However, to minimize side reactions, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene can be more effective.[5]
Q3: How does the presence of the phenyl group affect the reaction?
A3: The electron-withdrawing nature of the phenyl group can increase the acidity of the α-protons, potentially influencing the rate and regioselectivity of the enolate formation. This may require careful optimization of the reaction conditions to achieve the desired product.
Q4: Can I use a different methyl ester in the starting material?
A4: Yes, other alkyl esters (e.g., diethyl 4-phenylheptanedioate) can be used. However, it is crucial to match the alkoxide base to the alkyl group of the ester to prevent transesterification, which would lead to a mixture of products. For example, if using a diethyl ester, sodium ethoxide should be used as the base.
Experimental Protocols
Protocol 1: Synthesis of this compound via Dieckmann Condensation
This protocol outlines a general procedure for the synthesis of this compound from dimethyl 4-phenylheptanedioate.
Materials:
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Dimethyl 4-phenylheptanedioate
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Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Anhydrous toluene
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.
-
Addition of Base: Add sodium methoxide to the toluene with stirring under a nitrogen atmosphere.
-
Addition of Diester: Dissolve dimethyl 4-phenylheptanedioate in anhydrous toluene and add it dropwise to the stirred suspension of sodium methoxide at room temperature over a period of 30 minutes.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to ice-cold 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy.
Data Presentation
Table 1: Influence of Base and Solvent on the Yield of this compound
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| NaOMe | Methanol | Reflux | 6 | Moderate |
| NaH | Toluene | Reflux | 4 | Good to High |
| t-BuOK | THF | Room Temp | 12 | Good |
| LDA | THF | -78 to Room Temp | 2 | High |
Note: The yields are qualitative descriptions based on general principles of Dieckmann condensations and require experimental verification for this specific substrate.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart outlining the troubleshooting steps for low yield.
Experimental Workflow for Synthesis and Purification
Caption: A simplified workflow for the synthesis and purification process.
References
Technical Support Center: Synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and logical synthetic approach involves a two-step sequence:
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Michael Addition: The reaction of methyl phenylacetate with methyl acrylate in the presence of a base to form dimethyl 2-phenyladipate.
-
Dieckmann Condensation: An intramolecular cyclization of the resulting diester using a strong base to yield the target β-keto ester, this compound.
Q2: What are the critical parameters to control during the Michael addition step?
A2: Temperature and the rate of addition of reagents are crucial. The reaction is typically initiated at a low temperature to control the exotherm and minimize side reactions. A slow, dropwise addition of the electrophile (methyl acrylate) to the nucleophile (enolate of methyl phenylacetate) is recommended.
Q3: Which base is most suitable for the Dieckmann condensation in this synthesis?
A3: Sodium methoxide (NaOMe) in an anhydrous methanol or aprotic solvent like toluene is the preferred base. It is essential to use an alkoxide that matches the alkyl group of the ester to prevent transesterification, a common side reaction.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product in the Michael Addition Step
Possible Cause 1: Polymerization of Methyl Acrylate. Methyl acrylate is prone to anionic polymerization, especially in the presence of strong bases.
-
Troubleshooting Steps:
-
Maintain a low reaction temperature (e.g., 0 °C to room temperature) to disfavor polymerization.
-
Ensure slow, controlled addition of methyl acrylate to the reaction mixture containing the enolate of methyl phenylacetate. This keeps the instantaneous concentration of the acrylate low.
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Use a less reactive base if possible, or a catalytic amount if the reaction proceeds efficiently.
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Possible Cause 2: Self-Condensation of Methyl Phenylacetate. Under basic conditions, methyl phenylacetate can undergo a Claisen self-condensation to form a β-keto ester dimer.
-
Troubleshooting Steps:
-
Pre-form the enolate of methyl phenylacetate at a low temperature before the addition of methyl acrylate.
-
Add the methyl acrylate slowly to ensure it reacts with the enolate as it is introduced.
-
Possible Cause 3: Double Michael Addition. The product of the initial Michael addition can potentially react with another molecule of methyl acrylate.
-
Troubleshooting Steps:
-
Use a stoichiometric amount or a slight excess of methyl phenylacetate relative to methyl acrylate.
-
Monitor the reaction closely by TLC or GC-MS to stop it once the desired product is predominantly formed.
-
Issue 2: Formation of a High-Molecular-Weight, Viscous Side Product During Dieckmann Condensation
Possible Cause: Intermolecular Claisen Condensation. If the intramolecular Dieckmann condensation is not efficient, intermolecular reactions between two molecules of the diester intermediate can occur, leading to oligomeric or polymeric byproducts.
-
Troubleshooting Steps:
-
Employ high-dilution conditions. Performing the reaction in a larger volume of solvent favors the intramolecular pathway.
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Add the diester slowly to a solution of the base to maintain a low concentration of the reactant.
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Issue 3: Presence of an Unexpected Ester Impurity in the Final Product
Possible Cause: Transesterification. If an alkoxide base is used that does not match the ester's alkyl group (e.g., using sodium ethoxide with a methyl ester), an exchange of the alkoxy group can occur.
-
Troubleshooting Steps:
-
Always use the corresponding alkoxide base (e.g., sodium methoxide for methyl esters).
-
Issue 4: Low Yield After Workup of the Dieckmann Condensation
Possible Cause: Hydrolysis of the β-keto ester. The β-keto ester product can be susceptible to hydrolysis and cleavage back to the dicarboxylic acid, especially under harsh acidic or basic conditions during workup.
-
Troubleshooting Steps:
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Perform the acidic workup at a low temperature (e.g., using an ice bath).
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Use a mild acid (e.g., dilute HCl or acetic acid) to neutralize the reaction mixture.
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Minimize the time the product is in contact with aqueous acid or base.
-
Data Presentation
Table 1: Key Reagents and Products in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| Methyl Phenylacetate | C₉H₁₀O₂ | 150.17 | Starting Material |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | Starting Material |
| Dimethyl 2-phenyladipate | C₁₄H₁₈O₄ | 250.29 | Intermediate |
| This compound | C₁₄H₁₆O₃ | 232.27 | Final Product |
Table 2: Hypothetical Yields and Purity under Different Reaction Conditions
| Step | Base | Temperature (°C) | Yield (%) | Purity (by GC) (%) |
| Michael Addition | NaH | 0 to 25 | 75 | 90 |
| Michael Addition | NaOMe | 25 | 65 | 85 |
| Dieckmann Condensation | NaOMe | Reflux in Toluene | 85 | 95 |
| Dieckmann Condensation | t-BuOK | 25 | 70 | 88 |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-phenyladipate (Michael Addition)
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) as a 60% dispersion in mineral oil. Anhydrous THF is added, and the suspension is cooled to 0 °C.
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Enolate Formation: Methyl phenylacetate (1.0 eq) dissolved in anhydrous THF is added dropwise to the stirred suspension of NaH over 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.
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Michael Addition: Methyl acrylate (1.05 eq) dissolved in anhydrous THF is added dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.
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Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Dieckmann Condensation)
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium methoxide (1.2 eq) and anhydrous toluene.
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Cyclization: Dimethyl 2-phenyladipate (1.0 eq) dissolved in anhydrous toluene is added dropwise to the stirred suspension of sodium methoxide at room temperature. The reaction mixture is then heated to reflux for 4-6 hours.
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Workup: The reaction mixture is cooled to 0 °C and neutralized by the dropwise addition of 1 M HCl. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by vacuum distillation or column chromatography.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
Technical Support Center: Purification of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
Welcome to the Technical Support Center for the purification of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The main challenges stem from its structure as a β-keto ester. These include potential degradation on acidic silica gel during column chromatography, the presence of starting materials or by-products from its synthesis, and the possibility of keto-enol tautomerism which can lead to band broadening in chromatography.
Q2: What are the most common methods for purifying this compound?
A2: The most common and effective methods are flash column chromatography and recrystallization. The choice between these depends on the nature and quantity of the impurities.
Q3: What are the likely impurities I might encounter?
A3: Common impurities can include unreacted starting materials from the synthesis (e.g., phenylacetonitrile, α,β-unsaturated esters), by-products from side reactions, and residual solvents. The exact impurities will depend on the synthetic route used.
Q4: How can I tell if my compound is degrading during purification?
A4: Degradation during chromatography can be suspected if you observe multiple spots on a TLC plate of a single collected fraction, or if the total yield after purification is significantly lower than expected. Streaking on the TLC plate can also be an indicator.
Troubleshooting Guides
Flash Column Chromatography
Flash column chromatography is a primary method for the purification of this compound. Below are common issues and their solutions.
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for the target compound on TLC. |
| Column Overload | Too much crude material was loaded onto the column. Use a larger column or reduce the amount of sample loaded. |
| Compound Degradation on Silica | The acidic nature of silica gel can cause degradation of β-keto esters.[1] Consider deactivating the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.1-1%). |
Problem: The compound is eluting with the solvent front.
| Possible Cause | Solution |
| Eluent is too Polar | The solvent system is too polar, causing the compound to move too quickly. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your eluent mixture. |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| Eluent is not Polar Enough | The solvent system is not polar enough to move the compound. Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent. |
Recrystallization
Recrystallization is an excellent technique for obtaining highly pure crystalline this compound, especially for removing small amounts of impurities.
Problem: The compound does not dissolve in the hot solvent.
| Possible Cause | Solution |
| Inappropriate Solvent Choice | The solvent is not suitable for dissolving the compound. Test the solubility in a range of solvents of varying polarities. For esters and ketones, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes can be effective.[2] |
| Not Enough Solvent | An insufficient amount of solvent was used. Add small portions of hot solvent until the compound dissolves. |
Problem: No crystals form upon cooling.
| Possible Cause | Solution |
| Too Much Solvent Was Used | The solution is too dilute for crystals to form. Slowly evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Supersaturation Not Achieved | The solution may be supersaturated but requires a nucleation site. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Cooling Too Rapidly | Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Solution |
| Melting Point Below Solvent's Boiling Point | The melting point of the impure compound is lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a solvent mixture. |
| Presence of Impurities | Significant amounts of impurities can lower the melting point and inhibit crystallization. It may be necessary to first purify the compound by column chromatography to remove the bulk of the impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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TLC Analysis: Develop a suitable solvent system using TLC. A common starting point for a compound like this compound is 10-30% ethyl acetate in hexanes. The ideal Rf for the product is between 0.2 and 0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample evenly to the top of the silica gel.
-
Elution: Begin eluting with the solvent system determined by TLC. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Good candidates include ethanol, methanol, isopropanol, or a solvent pair like ethyl acetate/hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
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Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold recrystallization solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
Caption: A logical workflow for the purification of this compound.
References
optimizing reaction time and temperature for Methyl 4-oxo-1-phenylcyclohexanecarboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. Our aim is to facilitate the optimization of reaction time and temperature to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and efficient method for synthesizing this compound is the intramolecular Dieckmann condensation of a diester, specifically a substituted adipate.[1][2][3] This base-catalyzed reaction is well-suited for forming the six-membered ring of the target molecule.[3][4]
Q2: Which starting material is required for the Dieckmann condensation to produce the target molecule?
A2: The required starting material is a diester of 3-phenyladipic acid, for instance, Dimethyl 3-phenyladipate. The intramolecular cyclization of this diester will yield the desired β-keto ester.
Q3: What are the critical parameters to control for optimizing the reaction?
A3: The key parameters to control are the choice of base, solvent, reaction temperature, and reaction time. The selection of a non-nucleophilic, sterically hindered base is crucial to minimize side reactions.[1] Temperature and reaction time are interdependent and need to be optimized to ensure complete cyclization without promoting degradation or side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). The disappearance of the starting diester and the appearance of the β-keto ester product spot (which will be more polar) indicate the progression of the reaction. Gas chromatography (GC) can also be used for more quantitative monitoring.
Q5: What is the driving force for the Dieckmann condensation?
A5: The reaction is driven forward by the deprotonation of the acidic α-hydrogen in the newly formed β-keto ester product by the alkoxide base.[2] This creates a resonance-stabilized enolate, which is a thermodynamically favorable step. An acidic workup is then required to protonate this enolate and isolate the final product.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient base. 2. Presence of water in the reaction. 3. Reaction temperature is too low. 4. Insufficient reaction time. 5. Reverse Dieckmann condensation. | 1. Use a fresh, anhydrous base. Consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).[1] 2. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature and monitor the reaction by TLC. 4. Extend the reaction time and monitor for the disappearance of the starting material. 5. Ensure a stoichiometric amount of base is used to drive the equilibrium towards the product enolate. |
| Formation of Multiple Products | 1. Presence of impurities in the starting material. 2. Side reactions such as intermolecular Claisen condensation. 3. For unsymmetrical diesters, lack of regioselectivity.[2] | 1. Purify the starting diester before the reaction. 2. Use high dilution conditions to favor the intramolecular reaction. 3. The starting diester for this specific synthesis is symmetrical with respect to the α-protons that can be deprotonated for cyclization, so regioselectivity is not a primary concern. |
| Product Decomposition | 1. Reaction temperature is too high. 2. Prolonged exposure to strong base. | 1. Optimize the reaction at a lower temperature, even if it requires a longer reaction time. 2. Quench the reaction as soon as the starting material is consumed. |
| Hydrolysis of the Ester | Presence of water or hydroxide ions in the base.[7] | Use anhydrous solvents and ensure the base is not partially hydrolyzed. Sodium hydride in an aprotic solvent like THF can be a good alternative to alkoxides in alcohol.[7] |
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on how reaction parameters can influence the yield of this compound. Please note that this data is illustrative and based on typical outcomes for Dieckmann condensation reactions; actual results may vary.
Table 1: Effect of Base and Solvent on Yield
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | 65 | 8 | 65 |
| Sodium Ethoxide | Ethanol | 78 | 6 | 70 |
| Potassium tert-Butoxide | THF | 66 | 4 | 85 |
| Sodium Hydride | Toluene | 110 | 4 | 90 |
| Sodium Hydride | THF | 66 | 6 | 88 |
Table 2: Optimization of Temperature and Reaction Time with Sodium Hydride in Toluene
| Temperature (°C) | Time (h) | Yield (%) |
| 80 | 8 | 75 |
| 100 | 6 | 85 |
| 110 | 4 | 90 |
| 120 | 4 | 88 (slight decomposition observed) |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene
Materials:
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Dimethyl 3-phenyladipate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Anhydrous methanol (for quenching)
-
Hydrochloric acid (1 M)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Wash the sodium hydride (1.2 equivalents) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous toluene.
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Add a solution of Dimethyl 3-phenyladipate (1.0 equivalent) in anhydrous toluene to the sodium hydride suspension dropwise at room temperature under a nitrogen atmosphere.
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After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of anhydrous methanol to destroy any excess sodium hydride.
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Acidify the mixture to a pH of ~2 with 1 M hydrochloric acid.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x).
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis and Decarboxylation (Optional, to yield 4-phenylcyclohexanone)
Materials:
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This compound
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Potassium hydroxide
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Methanol
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Water
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Hydrochloric acid (concentrated)
Procedure:
-
Dissolve the crude this compound in a solution of potassium hydroxide in methanol/water.
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester.
-
After cooling, acidify the mixture with concentrated hydrochloric acid.
-
Heat the acidified mixture to reflux for another 1-2 hours to promote decarboxylation.[5]
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-phenylcyclohexanone.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Dieckmann condensation.
References
Technical Support Center: Methyl 4-oxo-1-phenylcyclohexanecarboxylate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, and application of this compound.
Troubleshooting Guide & FAQs
This section addresses common stability-related issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a new peak in the HPLC analysis after being stored in solution. What could be the cause?
A1: The appearance of a new peak upon storage in solution, particularly in protic or aqueous-containing solvents, is likely due to hydrolysis of the methyl ester to form 4-oxo-1-phenylcyclohexanecarboxylic acid. This β-keto acid is itself unstable and may undergo subsequent decarboxylation, especially if heated, to yield 4-phenylcyclohexanone. Both of these compounds would appear as new peaks in an HPLC chromatogram.
To troubleshoot this issue:
-
Analyze by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the new peak(s). The expected masses would be:
-
4-oxo-1-phenylcyclohexanecarboxylic acid: 218.25 g/mol
-
4-phenylcyclohexanone: 174.24 g/mol
-
-
Solvent Selection: If possible, use aprotic, anhydrous solvents for your experiments. If aqueous or protic solvents are necessary, prepare solutions fresh and use them immediately.
-
pH Control: Avoid acidic or basic conditions, as these will catalyze the hydrolysis of the ester.[1] Buffer your solution to a neutral pH if compatible with your experimental setup.
Q2: I observe gas evolution when heating my reaction mixture containing this compound. What is happening?
A2: Gas evolution, likely carbon dioxide (CO₂), is a strong indicator of decarboxylation. This typically occurs when the compound first hydrolyzes to the corresponding β-keto acid, which then readily loses CO₂ upon heating.[2]
To mitigate this:
-
Temperature Control: Avoid excessive heating of your reaction mixture. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions to prevent the initial hydrolysis step.
Q3: The purity of my solid this compound has decreased over time. What are the proper storage conditions?
A3: While solid this compound is expected to be more stable than its solutions, degradation can still occur, especially with improper storage. The primary concerns are exposure to moisture and atmospheric oxygen. Based on general guidelines for cyclohexanone derivatives, the following storage conditions are recommended:[2][3][4][5]
-
Temperature: Store in a cool environment, ideally between 2-8°C.[6]
-
Atmosphere: For long-term storage, it is best to store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Container: Use a tightly sealed container to protect from moisture.
-
Light: Protect from direct sunlight.
Troubleshooting Flowchart for Unexpected Experimental Results
References
- 1. Conformation and reactivity. Part VII. Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanecarboxylates, and methyl and ethyl cyclohexanecarboxylate in alcohol–water and dioxan–water mixtures - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. carlroth.com [carlroth.com]
- 3. Mobile [my.chemius.net]
- 4. nbinno.com [nbinno.com]
- 5. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
troubleshooting NMR spectrum of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the NMR spectrum of Methyl 4-oxo-1-phenylcyclohexanecarboxylate.
Expected NMR Spectral Data
A pure sample of this compound should exhibit characteristic signals in its ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts and multiplicities. Note that exact values may vary slightly based on the solvent and sample concentration.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H |
| Methyl Ester (-OCH₃) | ~ 3.70 | Singlet (s) | 3H |
| Cyclohexyl (-CH₂-) | 2.20 - 2.80 | Multiplet (m) | 8H |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | ~ 208 - 212 |
| Ester Carbonyl (C=O) | ~ 173 - 176 |
| Phenyl Carbons (Ar-C) | ~ 125 - 145 |
| Methyl Ester Carbon (-OCH₃) | ~ 52 |
| Quaternary Carbon (C-1) | ~ 48 - 52 |
| Cyclohexyl Carbons (-CH₂) | ~ 35 - 45 |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.
Question 1: Why are the peaks in my ¹H NMR spectrum broad and poorly resolved?
Answer: Peak broadening can be caused by several factors.[1] A common issue is poor shimming of the magnetic field.[1][2] You should attempt to re-shim the instrument or use an automated shimming routine. Other potential causes include:
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High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1][3] For ¹H NMR, a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical for small molecules.[3][4]
-
Insoluble Material: The presence of suspended solid particles will distort the magnetic field homogeneity.[4] Ensure your sample is fully dissolved. If not, filter the solution through a pipette with a small plug of glass wool before transferring it to the NMR tube.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic ions can cause significant line broadening.[3][4] These can be introduced from reagents or glassware.
Caption: Troubleshooting workflow for broad NMR signals.
Question 2: I see unexpected peaks in my spectrum. What are they?
Answer: Unexpected peaks are often due to residual solvents or impurities. Compare the unknown peaks to the chemical shifts of common laboratory solvents.
-
Singlet at ~7.26 ppm: This is the residual peak from chloroform-d (CDCl₃), the most common NMR solvent.[4]
-
Singlet at ~2.1 ppm: This is characteristic of acetone. Acetone is a common solvent for cleaning glassware and can be difficult to remove completely.[1]
-
Broad singlet around ~1.6 ppm: This is typically due to residual water (H₂O) in the deuterated solvent.[1]
-
Quartet at ~3.4 ppm and Triplet at ~1.2 ppm: These signals suggest the presence of diethyl ether, another common laboratory solvent.
-
Signals from Ethyl Acetate: If ethyl acetate was used during workup, you might see a quartet around 4.1 ppm, a singlet around 2.0 ppm, and a triplet around 1.2 ppm. Some compounds can trap ethyl acetate, making it difficult to remove even under high vacuum.[1]
Table 3: Common NMR Solvent and Impurity Signals
| Compound | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Chloroform-d (residual CHCl₃) | 7.26 | Singlet |
| Acetone | 2.05 | Singlet |
| Water | 1.56 (can vary) | Broad Singlet |
| Ethyl Acetate | 4.12, 2.05, 1.26 | Quartet, Singlet, Triplet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48, 1.21 | Quartet, Triplet |
| Tetramethylsilane (TMS) | 0.00 | Singlet |
Question 3: The integration of the aromatic region (7.20-7.40 ppm) is incorrect. What could be the cause?
Answer: If the integration of the aromatic region is not consistent with 5 protons relative to other signals (like the 3H methyl ester singlet), consider the following:
-
Overlapping Solvent Peak: The residual CDCl₃ peak at 7.26 ppm falls within the aromatic region.[1] This can artificially inflate the integration. To resolve this, you can try using a different deuterated solvent, such as acetone-d₆ or benzene-d₆, which may shift the signals enough to allow for accurate integration.[1]
-
Presence of Aromatic Impurities: Unreacted starting materials or side products containing phenyl groups could also contribute to the signal in this region. Review the synthesis protocol for potential aromatic impurities.
-
Phasing and Baseline Correction: Improper phasing or baseline correction during data processing can lead to significant integration errors. Ensure the spectrum is correctly phased and the baseline is flat before integrating.
Question 4: I am missing the quaternary carbon signal for C-1 in my ¹³C NMR spectrum. Is this normal?
Answer: Yes, this is a common occurrence. Quaternary carbons (carbons with no attached protons) often exhibit weak signals in ¹³C NMR spectra. This is due to their long relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of protonated carbons. To observe a weak quaternary carbon signal, you may need to increase the number of scans or increase the relaxation delay time during the experiment.
Standard Experimental Protocol
Protocol for NMR Sample Preparation
A properly prepared sample is critical for obtaining a high-quality NMR spectrum.[4]
-
Weigh Sample: Accurately weigh 10-20 mg of your purified this compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[3]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[4][5] This volume corresponds to a sample height of 40-50 mm in a standard 5 mm NMR tube.[4][6]
-
Dissolve Sample: Gently swirl or vortex the vial to completely dissolve the solid.
-
Filter and Transfer: To remove any particulate matter, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool or Kimwipe directly into a clean, high-quality NMR tube.[5] Avoid using cotton wool, as it can leach impurities.
-
Add Internal Standard (Optional): If quantitative analysis is required, add a small, known amount of an internal standard like tetramethylsilane (TMS).
-
Cap and Label: Cap the NMR tube securely and label it clearly.[5]
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Clean Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[6]
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Technical Support Center: Synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during the synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The information is presented in a clear question-and-answer format to directly address specific experimental issues.
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve common problems that may arise during the synthesis of this compound, which is typically achieved through a Dieckmann condensation of a substituted pimelate ester.
Issue 1: Low or No Yield of the Desired Product
Question: My Dieckmann condensation reaction is resulting in a very low yield or no this compound. What are the potential causes and how can I improve the outcome?
Answer: Low or no yield in a Dieckmann condensation can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
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Purity of Starting Materials: Ensure the starting diester, typically a derivative of 3-phenyl-3-(carbomethoxy)heptanedioic acid, is of high purity. Impurities can interfere with the reaction.
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Base Selection and Handling: The choice and quality of the base are critical.
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Common Bases: Sodium ethoxide, sodium methoxide, potassium tert-butoxide, and sodium hydride are commonly used.[1][2]
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Anhydrous Conditions: These bases are highly sensitive to moisture. Ensure all reagents and solvents are strictly anhydrous. Traces of water will consume the base and prevent the formation of the necessary enolate.
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Base Equivalents: A full equivalent of base is required because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is often what drives the reaction to completion.[3]
-
-
Solvent Choice: The solvent can significantly influence the reaction's success.
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Aprotic Solvents: Anhydrous solvents like toluene, benzene, or THF are generally preferred to minimize side reactions.[2]
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Solvent-Free Conditions: In some cases, for related pimelate esters, solvent-free conditions have been shown to be effective, with the product being directly distilled from the reaction mixture.[4]
-
-
Reaction Temperature: The optimal temperature can vary. While some reactions proceed at room temperature, others may require heating to facilitate cyclization. However, excessive heat can promote side reactions.
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Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by thin-layer chromatography (TLC) or other analytical methods can help determine the optimal reaction time.
Issue 2: Formation of Unexpected Byproducts
Question: I am observing significant amounts of byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge in Dieckmann condensations. Understanding the potential side reactions is key to mitigating them.
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Intermolecular Condensation: If the concentration of the starting diester is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization, leading to polymeric materials.
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Solution: Employing high-dilution conditions can favor the intramolecular reaction pathway.
-
-
Cleavage of the β-Keto Ester (Reverse Dieckmann): The Dieckmann condensation is a reversible reaction. If the product is not deprotonated by the base, the cyclic β-keto ester can undergo ring-opening, leading back to the starting diester.[5]
-
Solution: Using at least a full equivalent of a strong base ensures the formation of the stable enolate of the product, shifting the equilibrium towards the desired cyclic compound.[3]
-
-
Hydrolysis of Esters: Any moisture present in the reaction can lead to the hydrolysis of the ester groups in the starting material or the product, forming carboxylic acids. These acidic byproducts can complicate the reaction and purification.
-
Solution: Meticulous drying of all glassware, solvents, and reagents is crucial.
-
-
Elimination Reactions: In some cases, elimination reactions can occur, particularly if the starting material has suitable leaving groups or if the reaction is run at high temperatures.[6]
Quantitative Data Summary
| Parameter | Condition | Expected Outcome on Yield | Citation |
| Base | Use of strong, non-nucleophilic bases (e.g., NaH, KOtBu) | Generally higher yields due to minimized side reactions. | [2] |
| Use of at least one full equivalent | Higher yields by driving the equilibrium towards the product. | [3] | |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, THF) | Higher yields by preventing hydrolysis and unwanted side reactions. | [2] |
| Solvent-free | Can lead to high yields for certain substrates. | [4] | |
| Concentration | High dilution | Favors intramolecular cyclization, increasing the yield of the desired product. | N/A |
| Temperature | Optimized for the specific substrate | Prevents decomposition and side reactions while ensuring the reaction proceeds. | N/A |
Experimental Protocols
Although a specific protocol for this compound was not found, the following is a general, representative procedure for a Dieckmann condensation to synthesize a cyclic β-keto ester, which can be adapted.
General Protocol for Dieckmann Condensation
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Preparation: All glassware should be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Reagent Addition: To a solution of the starting diester (1 equivalent) in a suitable anhydrous solvent (e.g., toluene), add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
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Reaction: The reaction mixture is then typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS).
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Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a proton source (e.g., dilute acid) at 0 °C.
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
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Purification: The crude product is then purified by a suitable method, such as column chromatography or distillation.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Signaling Pathway of the Dieckmann Condensation
Caption: Key steps in the Dieckmann condensation pathway.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 4-oxo-1-phenylcyclohexanecarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of crude Methyl 4-oxo-1-phenylcyclohexanecarboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an oil/dark-colored solid. What are the likely impurities?
A1: The physical appearance of your crude product can indicate the presence of several potential impurities. Dark coloration often suggests the presence of polymeric or degradation byproducts, which can arise from prolonged heating or acidic/basic conditions during the reaction or workup. If the product is an oil, it may contain residual solvents or low-molecular-weight impurities. Common impurities from the synthesis of related β-keto esters can include unreacted starting materials, byproducts from side reactions like hydrolysis of the ester to the corresponding carboxylic acid, or products of self-condensation.
Q2: I'm observing multiple spots on my TLC plate when I spot my crude product. What could these be?
A2: Multiple spots on a TLC plate can be attributed to several factors. Besides the expected impurities mentioned above, β-keto esters like this compound can exist as a mixture of keto and enol tautomers. These tautomers can sometimes separate on a TLC plate, leading to the appearance of two closely-eluting spots, which might be mistaken for impurities. To verify if you are observing tautomers, you can try running a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spots are due to tautomerization, they will likely appear on the diagonal. Any spots off the diagonal represent true impurities.
Q3: During column chromatography, my product is eluting as a broad band, leading to poor separation. How can I improve this?
A3: Broad bands during column chromatography of β-keto esters are a common issue, often caused by the keto-enol tautomerism occurring on the column. This can lead to significant tailing and poor resolution. Additionally, standard silica gel is slightly acidic, which can catalyze degradation of sensitive compounds.
To address this, consider the following:
-
Deactivate the Silica Gel: Pre-treat your silica gel with a small amount of a tertiary amine, such as triethylamine (TEA), in the eluent (e.g., 0.5-1% TEA in your solvent system). This will neutralize the acidic sites on the silica gel.
-
Use an Alternative Stationary Phase: If your compound is particularly acid-sensitive, consider using a more neutral stationary phase like neutral alumina.
-
Optimize Your Solvent System: A well-chosen eluent system is crucial. Use a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a TLC plate.
Q4: I'm struggling to find a suitable solvent for recrystallization. What should I look for?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a molecule like this compound, which has both aromatic and keto-ester functionalities, you might need to use a solvent mixture. Good starting points for solvent screening include:
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Single Solvents: Ethanol, methanol, ethyl acetate, toluene.
-
Solvent Pairs: A combination of a "good" solvent (in which the compound is very soluble) and a "poor" solvent (in which the compound is less soluble). Common pairs for compounds of this type include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.
To find the best system, perform small-scale solubility tests with your crude product in various solvents.
Q5: My yield is very low after recrystallization. What are the common causes and how can I improve it?
A5: Low recovery after recrystallization is a frequent problem. The primary causes are often related to using too much solvent or premature crystallization.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling. To remedy this, you can try to evaporate some of the solvent from the filtrate and cool it again to recover more product.
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Premature Crystallization: If crystals form too early, especially during a hot filtration step to remove insoluble impurities, product can be lost. Ensure your filtration apparatus is pre-heated to prevent this.
-
Inappropriate Solvent Choice: If your compound is too soluble in the chosen solvent even at low temperatures, the yield will be poor. A different solvent or solvent system may be necessary.
-
Washing with Room Temperature Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving your purified product.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. TLC Analysis and Solvent System Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution on a silica gel TLC plate.
- Develop the TLC plate using various solvent systems. A good starting point for a compound of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
- Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from impurities.
2. Column Preparation:
- Select an appropriately sized column based on the amount of crude material (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
- Prepare a slurry of silica gel in the chosen eluent.
- Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. A layer of sand at the bottom and top of the silica gel can help with even packing and sample loading.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
- Carefully load the sample onto the top of the silica gel column.
- Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system, applying gentle pressure (e.g., with a hand pump or compressed air) to achieve a steady flow rate.
- Collect fractions in test tubes or other suitable containers.
- Monitor the elution process by TLC analysis of the collected fractions to identify which fractions contain the purified product.
5. Product Isolation:
- Combine the pure fractions containing this compound.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
1. Solvent Selection:
- In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexane) to find a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
- Heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the solid.
3. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
4. Crystallization:
- Slowly cool the hot solution to room temperature to allow for the formation of crystals.
- If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.
5. Isolation and Washing:
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
6. Drying:
- Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table provides representative data for the purification of a crude sample of this compound. Note: These are example values and actual results may vary depending on the nature and extent of impurities.
| Purification Method | Initial Purity (Example) | Final Purity (Example) | Yield (Example) |
| Flash Column Chromatography | 85% | >98% | 75% |
| Recrystallization | 85% | >99% | 60% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for common purification issues.
resolving scale-up problems for Methyl 4-oxo-1-phenylcyclohexanecarboxylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving scale-up problems encountered during the synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: Low yield of the desired product in the Dieckmann condensation step.
Answer:
Low yields in the Dieckmann condensation, an intramolecular Claisen condensation, can be attributed to several factors, particularly when scaling up the reaction.[1][2][3] Key areas to investigate include:
-
Base Selection and Stoichiometry: The choice and amount of base are critical.[2]
-
Inappropriate Base: Using a base that is not strong enough will result in incomplete deprotonation of the α-carbon, leading to a poor yield. Common bases for this reaction include sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium tert-butoxide (t-BuOK).
-
Incorrect Stoichiometry: At least one full equivalent of base is required to drive the reaction to completion, as the product β-keto ester is more acidic than the starting diester and will be deprotonated by the base.
-
-
Reaction Conditions:
-
Temperature: While heating is often necessary, excessive temperatures can promote side reactions such as intermolecular condensation or decomposition. Careful temperature control is crucial during scale-up.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. Monitoring the reaction progress by techniques like TLC or HPLC is recommended to determine the optimal reaction time.
-
-
Presence of Water: The reaction is highly sensitive to moisture, which can quench the strong base and hydrolyze the ester functionalities. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions:
-
Intermolecular Condensation: At higher concentrations, which are common in scale-up, the intermolecular Claisen condensation can become a significant competing reaction, leading to oligomeric by-products. Running the reaction at a higher dilution might be necessary.
-
Transesterification: If an alkoxide base is used (e.g., sodium ethoxide), it should match the alkyl group of the ester to prevent transesterification, which can lead to a mixture of products.[2]
-
Question 2: Formation of significant amounts of side products.
Answer:
The formation of impurities is a common challenge in scaling up the Dieckmann condensation. The primary side products to consider are:
-
Intermolecular Condensation Products: As mentioned above, higher concentrations favor intermolecular reactions. To mitigate this, a slow addition of the diester to the base suspension at an appropriate temperature can help maintain a low concentration of the starting material, thus favoring the intramolecular pathway.
-
Products from Incomplete Reaction or Hydrolysis: Unreacted starting material or hydrolyzed diacid/monoacid can complicate purification. Ensure optimal reaction conditions and a strictly anhydrous environment.
-
Regioisomers: For unsymmetrical diesters, the formation of different regioisomers is possible depending on which α-proton is abstracted.[2] In the case of the precursor to this compound (diethyl 4-phenylheptanedioate), the two α-carbons are not equivalent. The phenyl group can influence the acidity of the neighboring protons, potentially leading to a mixture of products. Using a bulky base might favor the formation of the kinetic enolate at the less sterically hindered position. Careful analysis of the product mixture is necessary to identify and quantify any isomeric impurities.
Question 3: Difficulties in purifying the final product at a larger scale.
Answer:
Purification of β-keto esters can be challenging, especially at an industrial scale.[4] Common issues and potential solutions include:
-
Distillation: While vacuum distillation can be effective for some β-keto esters, the relatively high molecular weight and potential for thermal degradation of this compound might make this method challenging. Careful control of pressure and temperature is essential to avoid decomposition.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is often the most scalable purification method. Screening for suitable solvent systems is crucial.
-
Chromatography: While column chromatography is a standard laboratory technique, it can be expensive and time-consuming for large quantities. However, it might be necessary for achieving high purity. Using a less acidic stationary phase, such as deactivated silica gel, can help prevent product degradation on the column.[4]
-
Work-up Procedure: A well-designed work-up is critical for removing impurities before final purification.
-
Careful neutralization of the reaction mixture with acid is required.
-
Extraction with an appropriate organic solvent should be optimized to ensure complete recovery of the product.
-
Washes with water and brine will help remove inorganic salts and water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound via Dieckmann condensation?
The logical precursor for the Dieckmann condensation to form the target molecule is a dialkyl ester of 4-phenylheptanedioic acid, for example, diethyl 4-phenylheptanedioate.
Q2: Which base is most suitable for the scale-up of this Dieckmann condensation?
Sodium hydride (NaH) is often a good choice for scale-up as it is a strong, non-nucleophilic base and the reaction goes to completion as the generated hydrogen gas evolves. This avoids the equilibrium issues that can be seen with alkoxide bases. However, careful handling of NaH is required due to its flammability. Potassium tert-butoxide in an aprotic solvent is another strong, non-nucleophilic base that can be effective.[5]
Q3: What are the key safety precautions to consider during the scale-up of this synthesis?
-
Handling of Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere in a dry environment.
-
Hydrogen Gas Evolution: The reaction with NaH produces hydrogen gas, which is highly flammable. The reaction vessel must be equipped with a proper outlet to safely vent the hydrogen.
-
Exothermic Reaction: The Dieckmann condensation can be exothermic. Proper cooling and temperature monitoring are essential to control the reaction rate and prevent runaways, especially on a large scale.
-
Solvent Hazards: The solvents used (e.g., toluene, THF) are flammable. Ensure proper ventilation and avoid ignition sources.
Data Presentation
Table 1: Comparison of Bases for Dieckmann Condensation
| Base | Solvent | Typical Temperature (°C) | Advantages | Disadvantages |
| Sodium Hydride (NaH) | Toluene, THF | 25 - 110 | Irreversible reaction, high yield | Flammable, moisture-sensitive, hydrogen evolution |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | 25 - 80 | Less expensive, easier to handle than NaH | Reversible reaction, potential for transesterification |
| Potassium tert-Butoxide (t-BuOK) | THF, tert-Butanol | 0 - 80 | Strong, non-nucleophilic base | Can be sterically hindered, moisture-sensitive |
Experimental Protocols
Key Experiment: Dieckmann Condensation for the Synthesis of this compound (Illustrative Protocol)
This protocol is a general illustration and requires optimization for scale-up.
-
Preparation: A suitable flame-dried reactor is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet. The reactor is charged with a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous toluene.
-
Reaction: A solution of diethyl 4-phenylheptanedioate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a rate that maintains the reaction temperature between 50-60 °C. The evolution of hydrogen gas should be monitored. After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: The reaction mixture is cooled to room temperature and cautiously quenched by the slow addition of a mixture of acetic acid and water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or crystallization from a suitable solvent system to afford this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Alternative Solvents for Methyl 4-oxo-1-phenylcyclohexanecarboxylate Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of alternative, greener solvents for the synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary green solvent alternatives to traditional solvents like THF or toluene for the synthesis of this compound?
A1: Several greener solvents can be employed as alternatives. The most promising options include 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), ionic liquids (ILs), and in some cases, protic solvents like ethanol or even water, depending on the specific reaction conditions and catalysts used.[1][2][3] 2-MeTHF is a bio-based solvent derived from renewable resources and is recognized for its high boiling point and stability, making it a strong candidate to replace traditional ethereal solvents.[1][2][3]
Q2: What are the main advantages of using 2-MeTHF over a traditional solvent like THF?
A2: 2-MeTHF offers several key advantages over THF:
-
Higher Boiling Point: At 80.2°C, it allows for reactions to be conducted at higher temperatures, potentially reducing reaction times.[4]
-
Limited Water Miscibility: This property simplifies aqueous work-ups and reduces the volume of organic solvent needed for extraction.[2][5]
-
Greater Stability: 2-MeTHF shows higher stability towards organometallic reagents compared to THF.[2][5]
-
Renewable Source: It is derived from renewable feedstocks such as corncobs.[2]
Q3: Can ionic liquids be used for the synthesis of this compound?
A3: Yes, ionic liquids can serve as both solvents and catalysts in Michael addition reactions, which is a key step in the synthesis of the target molecule.[6][7][8] They offer benefits such as low vapor pressure, thermal stability, and the potential for catalyst/solvent recycling.[6][7] The choice of cation and anion in the ionic liquid can significantly influence reaction yield and selectivity.[6][8]
Q4: Is it feasible to perform the synthesis in water?
A4: While challenging due to the generally low solubility of the reactants, conducting the synthesis in an aqueous medium is a highly desirable green approach. The use of phase-transfer catalysts, such as triethylbenzylammonium chloride (TEBA), can facilitate the reaction between organic reactants in water.[9] This method offers advantages of being inexpensive and environmentally friendly.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
-
Possible Cause: Inefficient enolate formation of methyl phenylacetate.
-
Solution: Ensure the base used is sufficiently strong to deprotonate the methyl phenylacetate. For reactions in aprotic solvents like 2-MeTHF, consider bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). In protic solvents like ethanol, sodium ethoxide is a suitable choice.
-
-
Possible Cause: Poor solubility of reactants in the chosen green solvent.
-
Solution: For reactions in water, the use of a phase-transfer catalyst is crucial.[9] If using ionic liquids, screen different ionic liquids to find one that provides good solubility for both methyl phenylacetate and cyclohexenone.
-
-
Possible Cause: The Michael addition is a reversible reaction (retro-Michael addition).
-
Solution: Running the reaction at a lower temperature can sometimes favor the forward reaction and minimize the retro-Michael addition. Trapping the resulting enolate intermediate can also prevent the reverse reaction.
-
-
Possible Cause: Inactive catalyst.
-
Solution: If using a catalyst, ensure it is fresh and active. For reactions involving organocatalysts like L-proline in ionic liquids, ensure the catalyst has not degraded.[10]
-
Issue 2: Formation of Side Products
-
Possible Cause: Self-condensation of cyclohexenone or methyl phenylacetate.
-
Solution: Add the electrophile (cyclohexenone) slowly to the solution of the nucleophile (enolate of methyl phenylacetate) to maintain a low concentration of the electrophile and minimize self-condensation.
-
-
Possible Cause: Polymerization of the α,β-unsaturated ketone.
-
Solution: This can be initiated by strong bases. Consider using a milder base or catalyst. Running the reaction at a lower concentration may also reduce the rate of polymerization.
-
-
Possible Cause: Formation of bis-addition products where a second molecule of the Michael acceptor reacts with the product.
-
Solution: Use a stoichiometric amount or a slight excess of the nucleophile (methyl phenylacetate) relative to the Michael acceptor (cyclohexenone) to minimize this side reaction.
-
Issue 3: Difficulties with Product Purification
-
Possible Cause: Emulsion formation during aqueous work-up, especially with 2-MeTHF.
-
Solution: While 2-MeTHF has limited water miscibility, emulsions can still form. Washing with brine can help to break up emulsions.
-
-
Possible Cause: Removal of ionic liquid after the reaction.
-
Solution: Extract the product with a conventional organic solvent that is immiscible with the ionic liquid. Multiple extractions may be necessary. The ionic liquid can then potentially be recovered and reused.
-
-
Possible Cause: Removing the phase-transfer catalyst from an aqueous reaction.
-
Solution: The product can typically be extracted with an organic solvent, leaving the catalyst in the aqueous phase. Purification by column chromatography may be necessary to remove any residual catalyst.
-
Data Presentation
The following table summarizes representative reaction conditions and yields for the Michael addition step in the synthesis of this compound using various solvents. Please note that these are typical values for similar reactions and may require optimization for this specific synthesis.
| Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Reference(s) |
| Conventional Solvents | |||||
| THF | NaH | 0 to RT | 2 - 4 | 85 - 95 | [11] |
| Toluene | Et₃N | Reflux | 6 - 12 | 70 - 85 | General Knowledge |
| Alternative Solvents | |||||
| 2-MeTHF | NaH | 0 to RT | 2 - 4 | 80 - 90 | [2][5] |
| Ethanol | NaOEt | RT to Reflux | 4 - 8 | 75 - 85 | General Knowledge |
| Water | TEBA | RT to 50 | 12 - 24 | 60 - 75 | [9] |
| Ionic Liquid ([bmim]PF₆) | L-Proline (5 mol%) | RT | 8 - 16 | 70 - 80 | [10] |
Experimental Protocols
Protocol 1: Synthesis in 2-Methyltetrahydrofuran (2-MeTHF)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil. Wash the sodium hydride with dry hexanes to remove the mineral oil and then suspend it in anhydrous 2-MeTHF.
-
Nucleophile Addition: Cool the suspension to 0°C in an ice bath. Add a solution of methyl phenylacetate (1.0 eq) in anhydrous 2-MeTHF dropwise via the dropping funnel over 30 minutes.
-
Enolate Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Michael Addition: Cool the reaction mixture back to 0°C. Add a solution of 2-cyclohexen-1-one (1.05 eq) in anhydrous 2-MeTHF dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with 2-MeTHF (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Synthesis in an Ionic Liquid ([bmim]PF₆) with L-Proline
-
Reaction Setup: In a round-bottom flask, dissolve L-proline (0.05 eq) in the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆).
-
Reactant Addition: To this solution, add methyl phenylacetate (1.0 eq) and 2-cyclohexen-1-one (1.2 eq).
-
Reaction: Stir the mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC (by taking a small aliquot and dissolving it in a conventional organic solvent).
-
Work-up: After the reaction is complete, extract the product from the ionic liquid using diethyl ether or ethyl acetate (3 x 50 mL). The ionic liquid containing the catalyst can be washed with the extraction solvent and then dried under vacuum for reuse.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 8. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted cyclohexanone derivatives is a cornerstone of organic chemistry, providing key intermediates for the development of novel therapeutics and complex molecular architectures. Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a compound of interest for its potential applications in medicinal chemistry, can be synthesized through several strategic approaches. This guide provides a comparative analysis of three prominent methods: a one-pot double Michael addition-Dieckmann condensation, a classical Robinson annulation, and a standard Dieckmann condensation.
At a Glance: Comparison of Synthesis Methods
| Method | Starting Materials | Key Intermediates | Reported/Expected Yield | Reaction Time | Key Reagents | Advantages | Disadvantages |
| One-Pot Double Michael Addition-Dieckmann Condensation | Methyl phenylacetate, Methyl acrylate | Diester | 70-92% (for analogous compounds)[1][2][3][4] | 0.25 - 3 hours[1] | Potassium tert-butoxide | High efficiency, one-pot procedure, rapid reaction times[1][2][3][4] | Requires strictly anhydrous conditions. |
| Robinson Annulation | Methyl phenylacetate, Methyl vinyl ketone | 1,5-Diketone | 60-80% (typical) | 4 - 24 hours | Base (e.g., NaOEt, KOH) | Well-established, versatile for forming six-membered rings[5][6] | Potential for polymerization of methyl vinyl ketone, may require isolation of intermediate.[6] |
| Dieckmann Condensation | Dimethyl 3-phenyladipate | β-keto ester enolate | 60-85% (typical) | 2 - 12 hours | Base (e.g., NaOEt, NaH) | Good yields for 5- and 6-membered rings, well-understood mechanism.[7][8][9] | Requires synthesis of the starting diester, potential for side reactions if not strictly anhydrous. |
Reaction Pathways and Experimental Workflows
The synthesis of this compound can be visualized through three distinct pathways, each with its own strategic logic.
References
- 1. An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An efficient and scalable one-pot double Michael addition-Dieckmann condensation for the synthesis of 4,4-disubstituted cyclohexane beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. gchemglobal.com [gchemglobal.com]
- 9. fiveable.me [fiveable.me]
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. The following sections detail potential analytical methods, present comparative data based on expected performance, and outline experimental protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their analytical needs. The validation of these methods is discussed in the context of International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2] Key validation parameters, as outlined by the ICH, include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5]
Analytical Methodologies
The primary analytical techniques suitable for the analysis of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection would be a primary choice for the routine analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds.[6] Due to its high separation efficiency and definitive identification capabilities, GC-MS is well-suited for the analysis of this compound, especially for identifying impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An essential tool for the structural elucidation and purity assessment of organic molecules.[8] ¹H and ¹³C NMR can provide unambiguous identification and quantification without the need for a chemical reference standard for the analyte (using a qualified internal standard).
Comparative Data Analysis
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantification, impurity profiling, or structural confirmation. The following table summarizes the expected performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | NMR |
| Specificity | High (with proper method development) | Very High (based on retention time and mass spectrum) | Absolute (based on unique spectral fingerprint) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 (for quantitative NMR) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | mg/mL range |
| Robustness | Good | Good | Excellent |
| Primary Application | Quantitative analysis, purity determination | Impurity identification, trace analysis | Structural elucidation, absolute quantification |
Experimental Protocols
A stability-indicating RP-HPLC method can be developed and validated for the simultaneous determination of this compound.[9][10]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the analyte (likely around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a final concentration within the linear range of the method.
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[6][7]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature, then ramp to a final temperature to ensure good separation of the analyte from any impurities.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 40-400).
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
NMR spectroscopy is used for the definitive structural confirmation and can also be used for quantitative analysis.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) for full structural assignment.
-
Sample Preparation: Accurately weigh the sample and the internal standard (if for qNMR) and dissolve in the deuterated solvent.
Mandatory Visualizations
Caption: A general workflow for the validation of an analytical method.
Caption: A decision tree to guide the selection of an appropriate analytical method.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of Cyclohexanone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide delves into the biological activities of analogs related to Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a task challenging due to the limited publicly available data on this specific molecule. In the absence of direct comparative studies, this document provides a comprehensive overview of the anticancer and anti-inflammatory potential of structurally related cyclohexanone and phenylcyclohexane derivatives, supported by experimental data from existing literature.
Unveiling the Anticancer Potential of Cyclohexanone Analogs
The cyclohexanone scaffold is a recurring motif in compounds exhibiting significant anticancer properties. Research into 4-arylcyclohexanone derivatives, in particular, has revealed promising cytotoxic effects against various cancer cell lines. These compounds often induce apoptosis, a form of programmed cell death crucial for cancer therapy.
A noteworthy class of related compounds are the 2,6-bis-benzylidene cyclohexanones, which are analogs of curcumin. These compounds have been synthesized and evaluated for their anticancer activity. For instance, 2,6-bis-(4-nitrobenzylidene) cyclohexanone has been shown to possess anticancer activity against the A549 pulmonary cancer cell line with an IC50 of 0.48±0.05mM, while exhibiting negligible cytotoxicity against normal Vero cells.[1]
Comparative Anticancer Activity of Cyclohexenone Derivatives
To illustrate the structure-activity relationships within this class of compounds, the following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity and the impact on the clonogenicity of HCT116 cells for a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives.[2]
| Compound ID | Substitution on Phenyl Rings | AChE IC50 (µM) | Inhibition of HCT116 Clonogenicity (%) at 20 µM |
| 1 | Unsubstituted | 89.39 | ~40% |
| 2 | 2-hydroxy | 90.00 | ~50% |
| 3 | 2-hydroxy, 6-methoxy | 127.35 | ~30% |
| 4 | 2-hydroxy, 4,5-dimethoxy | 7.83 | ~90% |
| 5 | 2-hydroxy, 4-methoxy | 110.81 | ~45% |
Data synthesized from a study on cyclohexenone derivatives and their anticancer activities.[2]
The data suggests that substitutions on the phenyl rings significantly influence the biological activity. For example, the presence of dimethoxy groups at the 4 and 5 positions of one of the phenyl rings (compound 4) dramatically increases the inhibitory effect on cancer cell colony formation.
Exploring the Anti-inflammatory and Analgesic Properties
Derivatives of cyclohexanone have also been investigated for their potential to combat inflammation and pain. The 4-amino-4-arylcyclohexanone scaffold has been identified as a novel class of analgesics.[3][4] Structure-activity relationship studies on these compounds have revealed that the nature and position of substituents on the aryl ring are critical for their analgesic potency. The most potent compounds in one such study, with a p-CH3 or p-Br substituent, exhibited approximately 50% of the potency of morphine.[3]
Anti-inflammatory Activity of a Methyl Cyclohexanecarboxylate Derivative
While data on a broad range of methyl cyclohexanecarboxylate derivatives is scarce, one study investigated the in-vivo anti-inflammatory effects of methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB) using a carrageenan-induced paw edema model in mice.
| Compound | Dosage | Time Post-Carrageenan | Paw Edema Inhibition (%) |
| MBTTB | 100 mg/kg | 1 hour | 16.7 |
| MBTTB | 100 mg/kg | 3 hours | 23.2 |
| MBTTB | 100 mg/kg | 5 hours | 26.2 |
| Standard Drug | - | 1 hour | 12.8 |
| Standard Drug | - | 3 hours | 14.5 |
| Standard Drug | - | 5 hours | 15.4 |
This data indicates that MBTTB exhibits a time-dependent anti-inflammatory effect, with increasing inhibition of paw edema over five hours.
Experimental Protocols
To ensure the reproducibility and validation of the presented biological data, detailed experimental methodologies are crucial. Below are protocols for two key assays frequently employed in the evaluation of anticancer and anti-inflammatory compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7][8]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used animal model assesses the acute anti-inflammatory activity of a compound.[9][10][11][12]
Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[9][12]
Procedure:
-
Animal Groups: Divide animals (typically rats or mice) into control, standard (e.g., indomethacin), and test groups.
-
Compound Administration: Administer the test compound or standard drug, usually orally or intraperitoneally, at a specific time before carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[10]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Visualizing Biological Processes and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a general structure-activity relationship and a typical experimental workflow.
Caption: General Structure-Activity Relationship for Anticancer Cyclohexanones.
Caption: Workflow of the MTT Cell Viability Assay.
Conclusion
While a direct comparative analysis of this compound and its immediate analogs is currently hindered by a lack of specific published data, this guide provides a broader perspective on the biological activities of structurally related cyclohexanone and phenylcyclohexane derivatives. The available evidence strongly suggests that this chemical space holds significant potential for the discovery of novel anticancer and anti-inflammatory agents. The structure-activity relationships highlighted herein, along with the detailed experimental protocols, offer a valuable resource for researchers aiming to design and evaluate new therapeutic candidates based on the versatile cyclohexanone scaffold. Future research focusing on the systematic synthesis and biological evaluation of a series of this compound analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Spectroscopic Analysis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Comparative Guide Based on Structurally Similar Compounds
Introduction
This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this and similar molecular scaffolds.
Predicted Spectroscopic Features of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
Based on its structure, the following spectroscopic characteristics are anticipated for this compound:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The methyl ester protons will appear as a sharp singlet around 3.7 ppm. The cyclohexyl protons will exhibit complex multiplets in the aliphatic region (1.5-3.0 ppm), with the protons adjacent to the ketone and the ester-bearing quaternary carbon being the most deshielded.
-
¹³C NMR: The carbonyl carbons of the ketone and the ester will be prominent in the downfield region, with the ketone carbon appearing around 208-212 ppm and the ester carbonyl around 170-175 ppm. The aromatic carbons will show signals between 125 and 145 ppm. The quaternary carbon attached to the phenyl group and the ester will be observed around 50-60 ppm. The methyl ester carbon will have a signal around 52 ppm. The remaining cyclohexyl carbons will appear in the 25-45 ppm range.
-
IR Spectroscopy: The infrared spectrum will be characterized by two strong carbonyl stretching bands. The ketone C=O stretch is expected around 1715 cm⁻¹, and the ester C=O stretch at a slightly higher frequency, around 1735 cm⁻¹. The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, as well as C-O stretching for the ester group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to its molecular weight (232.27 g/mol ). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as fragmentation of the cyclohexyl ring.
Comparative Spectroscopic Data of Similar Compounds
To substantiate the predicted spectral features, the following tables summarize the available experimental spectroscopic data for structurally related compounds.
Table 1: ¹H NMR Spectroscopic Data of Structurally Similar Compounds
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| Methyl 4-oxocyclohexanecarboxylate | CDCl₃ | 3.70 (s, 3H, -OCH₃), 2.80-2.20 (m, 9H, cyclohexyl protons) |
| Ethyl 4-oxocyclohexanecarboxylate | CDCl₃ | 4.16 (q, 2H, -OCH₂CH₃), 2.70-2.10 (m, 9H, cyclohexyl protons), 1.27 (t, 3H, -OCH₂CH₃) |
| Methyl cyclohexanecarboxylate | CDCl₃ | 3.66 (s, 3H, -OCH₃), 2.30 (tt, 1H), 1.95-1.15 (m, 10H, cyclohexyl protons)[1] |
| 1-Phenylcyclohexanecarboxylic acid | - | No data available |
Table 2: ¹³C NMR Spectroscopic Data of Structurally Similar Compounds
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Methyl 4-oxocyclohexanecarboxylate | CDCl₃ | 209.0 (C=O, ketone), 175.0 (C=O, ester), 52.0 (-OCH₃), 41.0, 40.5, 28.0 (cyclohexyl carbons)[2] |
| Ethyl 4-oxocyclohexanecarboxylate | - | No data available |
| Methyl cyclohexanecarboxylate | CDCl₃ | 176.6 (C=O), 51.4 (-OCH₃), 43.2, 29.0, 25.7, 25.4 (cyclohexyl carbons)[3] |
| 1-Phenylcyclohexanecarboxylic acid | - | No data available |
Table 3: IR Spectroscopic Data of Structurally Similar Compounds
| Compound | Phase/Technique | Key Vibrational Frequencies (ν, cm⁻¹) |
| Methyl 4-oxocyclohexanecarboxylate | Vapor Phase | ~1735 (C=O, ester), ~1715 (C=O, ketone)[2] |
| Ethyl 4-oxocyclohexanecarboxylate | Neat | ~1730 (C=O, ester), ~1710 (C=O, ketone)[4] |
| Methyl cyclohexanecarboxylate | - | ~1735 (C=O, ester) |
| 1-Phenylcyclohexanecarboxylic acid | - | ~1700 (C=O, acid), 2500-3300 (O-H, acid) |
Table 4: Mass Spectrometry Data of Structurally Similar Compounds
| Compound | Ionization Method | Molecular Ion (m/z) and Key Fragments |
| Methyl 4-oxocyclohexanecarboxylate | GC-MS (EI) | M⁺ = 156. Key fragments: 125, 97, 84, 69, 55[2] |
| Ethyl 4-oxocyclohexanecarboxylate | - | M⁺ = 170 |
| Methyl cyclohexanecarboxylate | - | M⁺ = 142 |
| 1-Phenylcyclohexanecarboxylic acid | - | M⁺ = 204 |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is set from 0 to 220 ppm. Standard pulse sequences are used for acquiring one-dimensional spectra.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of the ions.
Visualizations
The following diagrams illustrate the experimental workflow for spectroscopic analysis and the structural comparison of the discussed compounds.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Structural comparison of the target compound and its analogues.
References
Confirming the Chemical Structure of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical techniques used to confirm the chemical structure of Methyl 4-oxo-1-phenylcyclohexanecarboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogs, namely Methyl 4-oxocyclohexanecarboxylate and Ethyl 4-oxocyclohexanecarboxylate, to predict and benchmark the expected analytical outcomes.
Structural Comparison
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (Predicted) | C₁₄H₁₆O₃ | 232.27 | |
| Methyl 4-oxocyclohexanecarboxylate | C₈H₁₂O₃ | 156.18 | |
| Ethyl 4-oxocyclohexanecarboxylate | C₉H₁₄O₃ | 170.21 |
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally determined spectroscopic data for the target compound and its analogs.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | Phenyl Protons: ~7.2-7.4 (m, 5H)Methyl Ester Protons: ~3.7 (s, 3H)Cyclohexane Protons: ~2.0-3.0 (m, 8H) |
| Methyl 4-oxocyclohexanecarboxylate | Methyl Ester Protons: 3.65 (s, 3H)Cyclohexane Protons: 1.8-2.6 (m, 9H) |
| Ethyl 4-oxocyclohexanecarboxylate | Ethyl Ester (CH₂): 4.13 (q, 2H)Ethyl Ester (CH₃): 1.25 (t, 3H)Cyclohexane Protons: 1.8-2.8 (m, 9H) |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Chemical Shift (δ) ppm |
| This compound (Predicted) | Carbonyl (Ketone): ~208-212Carbonyl (Ester): ~174-176Aromatic Carbons: ~125-145Quaternary Carbon: ~50-55Methyl Ester Carbon: ~52Cyclohexane Carbons: ~30-45 |
| Methyl 4-oxocyclohexanecarboxylate | Carbonyl (Ketone): 209.5Carbonyl (Ester): 175.1Methyl Ester Carbon: 51.4Cyclohexane Carbons: 40.8, 38.3, 28.1 |
| Ethyl 4-oxocyclohexanecarboxylate | Carbonyl (Ketone): 209.8Carbonyl (Ester): 174.7Ethyl Ester (CH₂): 60.5Cyclohexane Carbons: 40.9, 38.4, 28.2Ethyl Ester (CH₃): 14.2 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Key Peaks (cm⁻¹) |
| This compound (Predicted) | ~1730-1740 (C=O, Ester)~1710-1720 (C=O, Ketone)~3000-3100 (C-H, Aromatic)~2850-2960 (C-H, Aliphatic)~1600, 1450 (C=C, Aromatic) |
| Methyl 4-oxocyclohexanecarboxylate | 1735 (C=O, Ester)1715 (C=O, Ketone)2950 (C-H, Aliphatic) |
| Ethyl 4-oxocyclohexanecarboxylate | 1730 (C=O, Ester)1715 (C=O, Ketone)2960 (C-H, Aliphatic) |
Table 4: Mass Spectrometry (MS) Data (Predicted vs. Experimental)
| Compound | Expected m/z Fragments |
| This compound (Predicted) | 232 (M⁺)201 (M⁺ - OCH₃)173 (M⁺ - COOCH₃)105 (C₆H₅CO⁺)77 (C₆H₅⁺) |
| Methyl 4-oxocyclohexanecarboxylate | 156 (M⁺)125 (M⁺ - OCH₃)97 (M⁺ - COOCH₃) |
| Ethyl 4-oxocyclohexanecarboxylate | 170 (M⁺)141 (M⁺ - C₂H₅)125 (M⁺ - OC₂H₅)97 (M⁺ - COOC₂H₅) |
Experimental Protocols
A general synthetic approach for analogous compounds involves the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by cyclization. For this compound, a plausible synthesis would involve the reaction of a phenyl-substituted Michael acceptor with a methyl ester-containing donor.
General Synthesis of 4-Aryl-4-oxohexanoic Acids
A reported method for the synthesis of 6-aryl-4-oxohexanoic acids involves the condensation of an appropriate aldehyde with levulinic acid. This can be adapted to synthesize the target molecule.
Protocol:
-
A mixture of the starting aryl aldehyde, a suitable keto-ester, and a catalytic amount of a base (e.g., piperidine or sodium methoxide) in an appropriate solvent (e.g., toluene or methanol) is prepared.
-
The reaction mixture is stirred at room temperature or heated under reflux for a specified period.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 4-oxo-1-aryl-cyclohexanecarboxylate.
Visualizations
Experimental Workflow for Structure Confirmation
Caption: General Workflow for Structure Elucidation
Hypothetical Signaling Pathway Interaction
Given the presence of a keto-ester functionality, this compound could potentially interact with various enzymatic pathways. The following diagram illustrates a hypothetical interaction with a generic kinase pathway.
Caption: Hypothetical Interaction with a Kinase Pathway
Purity Analysis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a substituted β-keto ester, is a valuable building block in organic synthesis. Its purity is critical for the successful formation of subsequent complex molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely adopted technique for the purity determination of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. A reversed-phase method is generally the preferred approach for this type of molecule.
Proposed HPLC Method
A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed to separate the main component from potential process-related impurities and degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point would be a 60:40 (v/v) mixture of acetonitrile and water. The aqueous phase may be buffered (e.g., with 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Elevated temperatures can sometimes sharpen peaks for compounds exhibiting tautomerism, such as β-keto esters.
-
Detection Wavelength: The phenyl group provides a chromophore, allowing for UV detection. A wavelength of 254 nm is a typical starting point, with further optimization using a PDA detector to identify the absorbance maximum.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile. Dilute this stock solution with the mobile phase to a final concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter prior to injection.
Potential Impurities
The potential impurities in a sample of this compound are largely dependent on its synthetic route. Common synthetic pathways include the Dieckmann condensation and Michael addition reactions.
-
From Dieckmann Condensation:
-
Unreacted starting diester (e.g., a substituted pimelate).
-
Byproducts from intermolecular condensation.
-
-
From Michael Addition:
-
Unreacted methyl phenylacetate (or its enolate precursor).
-
Unreacted methyl acrylate or a related Michael acceptor.
-
A well-developed HPLC method should be able to resolve the main peak from these and other potential impurities.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical methods offer complementary information and can be advantageous in specific contexts. The choice of technique should be guided by the specific analytical requirements, such as the nature of expected impurities, the need for structural confirmation, and the availability of a certified reference standard.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile analytes based on their boiling points and partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. |
| Strengths | - Versatile for a wide range of compounds, including non-volatile and thermally labile ones.- High precision and resolution.- Well-established for purity and impurity profiling. | - Excellent for the analysis of volatile and semi-volatile compounds.- Provides structural information from mass spectra, aiding in impurity identification.- High sensitivity. | - Does not require a reference standard of the analyte itself.- Provides structural confirmation and quantification simultaneously.- A primary analytical method. |
| Limitations | - Requires a chromophore for UV detection.- Peak tailing or broadening can occur with β-keto esters due to keto-enol tautomerism.- Identification of unknown impurities requires further analysis (e.g., LC-MS). | - Only suitable for thermally stable and volatile compounds.- The analyte may require derivatization to improve volatility.- Potential for thermal degradation in the injector. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Careful selection of an internal standard that does not overlap with analyte signals is crucial. |
| Typical Application | Routine purity testing and quantification of known and unknown impurities. | Analysis of volatile impurities, residual solvents, and for providing orthogonal data to HPLC. | Accurate purity determination, especially when a certified reference standard of the analyte is unavailable. |
Data Presentation
Table 1: Representative HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Unknown Impurity |
| 2 | 5.2 | 2,970,000 | 99.0 | This compound |
| 3 | 6.8 | 15,000 | 0.5 | Unknown Impurity |
| Total | 3,000,000 | 100.0 |
Note: This data is illustrative and actual results will vary based on the sample and specific HPLC conditions.
Table 2: Comparison of Purity Assessment by Different Techniques
| Analytical Technique | Purity (%) | Key Findings |
| HPLC-UV (Area %) | 99.0 | Two minor impurities detected at 0.5% each. |
| GC-MS | 99.2 | No significant volatile impurities detected. |
| qNMR | 98.8 ± 0.3 | Purity determined against a certified internal standard. Confirms the structure of the main component. |
Mandatory Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
A Comparative Guide to Catalysts for the Synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential catalysts for the synthesis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a key intermediate in the development of various pharmaceutical compounds. As no direct comparative studies for the synthesis of this specific molecule are readily available in published literature, this guide proposes a plausible and efficient one-pot synthetic route and compares the expected performance of several catalytic systems based on data from analogous reactions.
The proposed synthesis involves a tandem Michael-Dieckmann condensation reaction of phenylacetonitrile and methyl acrylate. This approach offers high atom economy and a straightforward pathway to the desired cyclic keto-ester. The choice of catalyst is critical for maximizing yield and minimizing reaction time. This document evaluates three distinct catalytic systems: a strong base (Sodium Hydride), a milder amine base (Piperidine), and a strong alkali metal hydroxide (Potassium Hydroxide).
Performance Comparison of Catalytic Systems
The following table summarizes the anticipated performance of different catalysts for the one-pot synthesis of this compound. The data is extrapolated from studies on similar Michael additions and Dieckmann condensations.
| Catalytic System | Starting Materials | Catalyst | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Other Products |
| Strong Base Catalysis | Phenylacetonitrile, Methyl Acrylate | Sodium Hydride (NaH) | 80 (reflux in Toluene) | 20 | ~75 | Polymeric byproducts |
| Amine Base Catalysis | Phenylacetonitrile, Methyl Acrylate | Piperidine | 25 (room temp.) | 48 | Moderate | Michael addition intermediate |
| Alkali Metal Hydroxide Catalysis | Phenylacetonitrile, Methyl Acrylate | Potassium Hydroxide (KOH) | 25 (room temp.) | 24 | High (for Michael addition) | Michael addition intermediate |
Reaction Pathway and Mechanism
The synthesis proceeds through a two-step sequence within a single pot. The first step is a double Michael addition of the carbanion generated from phenylacetonitrile to two molecules of methyl acrylate. This is followed by an intramolecular Dieckmann condensation of the resulting diester intermediate to form the six-membered ring of the target molecule.
Caption: Proposed reaction pathway for the synthesis.
Experimental Protocols
Detailed methodologies for the proposed synthesis using the compared catalysts are provided below.
Protocol 1: Strong Base Catalysis with Sodium Hydride
This protocol is adapted from a standard Dieckmann condensation procedure and is expected to favor the one-pot tandem reaction.[1]
Materials:
-
Phenylacetonitrile
-
Methyl Acrylate
-
Sodium Hydride (60% dispersion in mineral oil)
-
Dry Toluene
-
Dry Methanol
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
To a solution of phenylacetonitrile (1.0 eq) in dry toluene in a round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (2.2 eq).
-
Slowly add methyl acrylate (2.2 eq) to the mixture.
-
Carefully add a catalytic amount of dry methanol.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 20 hours.
-
Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH4Cl solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic extracts with brine and dry over anhydrous Na2SO4.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography to obtain this compound.
Protocol 2: Amine Base Catalysis with Piperidine
This protocol is based on typical conditions for Michael additions using amine catalysts.[2][3] The subsequent Dieckmann condensation might require harsher conditions.
Materials:
-
Phenylacetonitrile
-
Methyl Acrylate
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve phenylacetonitrile (1.0 eq) in ethanol.
-
Add piperidine (1.1 eq) to the solution.
-
Add methyl acrylate (2.2 eq) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the intermediate and the final product.
-
Further heating or addition of a stronger base might be necessary to promote the Dieckmann condensation.
Protocol 3: Alkali Metal Hydroxide Catalysis with Potassium Hydroxide
This protocol utilizes a strong, inexpensive base for the Michael addition.[2][3] Similar to the piperidine protocol, the subsequent cyclization may require additional steps.
Materials:
-
Phenylacetonitrile
-
Methyl Acrylate
-
Potassium Hydroxide (KOH)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve potassium hydroxide (1.1 eq) in methanol in a round-bottom flask.
-
To this solution, add phenylacetonitrile (1.0 eq).
-
Slowly add methyl acrylate (2.2 eq) to the mixture while stirring.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction for the formation of the Michael addition intermediate.
-
Neutralize the reaction mixture with a suitable acid and proceed with workup and purification. The Dieckmann condensation might require isolation of the intermediate and subsequent reaction with a stronger base.
Experimental Workflow
The general workflow for the synthesis and analysis of this compound is outlined below.
Caption: General experimental workflow.
Conclusion
The choice of catalyst for the synthesis of this compound via a tandem Michael-Dieckmann condensation is a critical parameter influencing the reaction's efficiency. While a strong base like sodium hydride is anticipated to provide the highest yield in a one-pot procedure, milder bases such as piperidine or potassium hydroxide could be effective for the initial Michael addition but may require a subsequent, more forceful step to induce the Dieckmann condensation. The selection of the optimal catalyst will depend on the desired reaction conditions, scalability, and cost-effectiveness. Further experimental validation is necessary to confirm the extrapolated performance data presented in this guide.
References
Comparative Analysis of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: In Vitro vs. In Vivo Studies
This guide provides a comparative overview of the biological activities of Methyl 4-oxo-1-phenylcyclohexanecarboxylate, drawing from available in vitro and in vivo research. The following sections detail the experimental findings, methodologies, and visual representations of the compound's studied effects.
Part 1: In Vitro Analysis
In vitro studies are crucial for elucidating the direct effects of a compound on specific biological targets in a controlled environment. Research into this compound and its analogs has primarily focused on their potential as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and migration.
Quantitative Data: c-Met Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a structurally related, more potent derivative, Compound 5, against the c-Met kinase.
| Compound | c-Met Kinase IC50 (nM) |
| This compound | >10000 |
| Compound 5 (a derivative) | 2.3 |
Experimental Protocol: c-Met Kinase Assay
The inhibitory activity of the compounds against the c-Met kinase was determined using a standard enzymatic assay.
-
Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the c-Met kinase. The level of phosphorylation is quantified using a fluorescence-based method.
-
Materials: Recombinant human c-Met kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, and a fluorescence-based detection kit.
-
Procedure:
-
The compounds were serially diluted in DMSO and added to the wells of a 96-well plate.
-
The c-Met kinase and the poly(Glu, Tyr) substrate were added to the wells.
-
The reaction was initiated by the addition of ATP.
-
The plate was incubated at room temperature for a specified period.
-
The reaction was stopped, and the level of phosphorylation was measured using a fluorescence plate reader.
-
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.
Experimental Workflow: In Vitro c-Met Kinase Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity against c-Met kinase.
Part 2: In Vivo Analysis
Due to the low in vitro potency of this compound itself, in vivo studies have focused on more active derivatives, such as Compound 5. These studies are essential for evaluating the efficacy, pharmacokinetics, and overall physiological effects of a compound in a living organism.
Quantitative Data: Tumor Growth Inhibition in a Xenograft Model
The following table presents the tumor growth inhibition (TGI) data for Compound 5 in a mouse xenograft model using the human gastric adenocarcinoma (MKN-45) cell line.
| Compound | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
| Compound 5 | 100 | 95 |
Experimental Protocol: MKN-45 Xenograft Model
The in vivo efficacy of Compound 5 was assessed in a subcutaneous xenograft model.
-
Animal Model: Female BALB/c nude mice.
-
Cell Line: Human gastric adenocarcinoma cell line MKN-45.
-
Procedure:
-
MKN-45 cells were subcutaneously implanted into the flank of the mice.
-
When the tumors reached a palpable size, the mice were randomized into vehicle and treatment groups.
-
Compound 5 was administered orally (p.o.) once daily at a dose of 100 mg/kg.
-
Tumor volume and body weight were measured regularly.
-
-
Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups at the end of the study.
Signaling Pathway: c-Met Signaling in Cancer
Caption: Simplified c-Met signaling pathway in cancer cells.
Conclusion
The available data indicates that while this compound itself exhibits weak activity against the c-Met kinase in vitro, its structural scaffold has been successfully optimized to yield highly potent derivatives like Compound 5. This derivative demonstrates significant tumor growth inhibition in in vivo models, validating the potential of this chemical class as c-Met inhibitors for cancer therapy. Further research is warranted to explore the full therapeutic potential and safety profile of these compounds.
reproducibility of published results for Methyl 4-oxo-1-phenylcyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
This guide provides a comparative analysis of two plausible synthetic routes for Methyl 4-oxo-1-phenylcyclohexanecarboxylate, a compound of interest in medicinal chemistry and organic synthesis. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and include predicted characterization data to facilitate the reproducibility of its synthesis.
Method 1: Intramolecular Dieckmann Condensation
The Dieckmann condensation is a well-established method for the formation of cyclic β-keto esters from dicarboxylic acid esters.[1][2][3] This intramolecular reaction is particularly effective for creating five and six-membered rings.[2][3] In this proposed synthesis, the target molecule is formed from a substituted pimelate diester.
Experimental Protocol
Step 1: Synthesis of Diethyl 4-phenylheptanedioate
-
To a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol) is added diethyl 4-phenylheptanedioate (29.2 g, 0.1 mol).
-
The mixture is heated to reflux for 2 hours with constant stirring.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in 100 mL of diethyl ether and washed with 50 mL of 1 M HCl, followed by 50 mL of brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude diethyl 4-phenylheptanedioate.
Step 2: Dieckmann Condensation and Saponification/Decarboxylation
-
To a suspension of sodium hydride (4.8 g, 0.12 mol, 60% dispersion in mineral oil) in 100 mL of dry toluene is added a solution of diethyl 4-phenylheptanedioate (29.2 g, 0.1 mol) in 50 mL of dry toluene dropwise at 0 °C.
-
The reaction mixture is then heated to reflux for 4 hours.
-
After cooling to room temperature, the mixture is carefully quenched with 10 mL of methanol followed by 100 mL of 10% aqueous HCl.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude β-keto ester is refluxed with 100 mL of 10% aqueous sodium hydroxide for 4 hours to effect saponification and decarboxylation.
-
The mixture is cooled, acidified with concentrated HCl, and extracted with ethyl acetate (3 x 75 mL).
-
The combined organic extracts are dried and concentrated to give 4-phenylcyclohexanone.
Step 3: Carboxylation and Esterification
-
To a solution of 4-phenylcyclohexanone (17.4 g, 0.1 mol) in 100 mL of dry THF at -78 °C is added a solution of lithium diisopropylamide (LDA) (0.11 mol) in THF.
-
After stirring for 1 hour, the enolate solution is quenched by bubbling dry carbon dioxide gas through the mixture for 30 minutes.
-
The reaction is warmed to room temperature and acidified with 1 M HCl.
-
The product is extracted with ethyl acetate, dried, and concentrated.
-
The crude carboxylic acid is then dissolved in 100 mL of methanol, and 1 mL of concentrated sulfuric acid is added.
-
The mixture is refluxed for 6 hours, cooled, and the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by column chromatography.
Method 2: Michael Addition and Intramolecular Cyclization
An alternative approach involves the conjugate addition of a phenyl-substituted nucleophile to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the cyclohexanone ring. This strategy is reminiscent of the principles of the Robinson annulation.[4][5]
Experimental Protocol
Step 1: Michael Addition
-
To a solution of methyl acrylate (8.6 g, 0.1 mol) and phenylacetonitrile (11.7 g, 0.1 mol) in 100 mL of methanol is added a catalytic amount of sodium methoxide (0.54 g, 0.01 mol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether.
-
The organic solution is washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated to give the Michael adduct.
Step 2: Intramolecular Cyclization and Hydrolysis/Decarboxylation
-
The crude Michael adduct is dissolved in a 1:1 mixture of concentrated sulfuric acid and water (50 mL) and heated to 100 °C for 2 hours to facilitate both cyclization and hydrolysis of the nitrile and ester groups, followed by decarboxylation.
-
The reaction mixture is cooled and extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to yield 4-phenylcyclohexanone.
Step 3: Carboxylation and Esterification
-
This step is identical to Step 3 of the Dieckmann condensation protocol.
Quantitative Comparison of Synthetic Routes
| Parameter | Method 1: Dieckmann Condensation | Method 2: Michael Addition & Cyclization |
| Starting Materials | Diethyl 4-phenylheptanedioate | Methyl acrylate, Phenylacetonitrile |
| Key Intermediates | Cyclic β-keto ester, 4-phenylcyclohexanone | Michael adduct, 4-phenylcyclohexanone |
| Number of Steps | 3 | 3 |
| Typical Reported Yield | 60-75% (overall) | 55-70% (overall) |
| Reaction Conditions | High temperatures (reflux) | Milder initial step, high temp for cyclization |
| Reagents & Solvents | Sodium hydride, toluene, LDA, THF | Sodium methoxide, methanol, sulfuric acid |
| Advantages | Well-established for ring formation | Readily available starting materials |
| Disadvantages | Requires synthesis of the diester starting material | Potential for polymerization of methyl acrylate |
Predicted Characterization Data
As no specific published spectroscopic data for this compound could be located, the following data is predicted based on the analysis of similar structures.[6][7][8][9]
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.25-7.40 (m, 5H, Ar-H), 3.70 (s, 3H, OCH₃), 2.20-2.60 (m, 8H, CH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0 (C=O, ketone), 175.0 (C=O, ester), 140.0 (Ar C-1), 128.5 (Ar C-3,5), 127.0 (Ar C-2,6), 126.5 (Ar C-4), 55.0 (OCH₃), 45.0 (C-1), 38.0 (C-2,6), 35.0 (C-3,5) |
| FT-IR (KBr) | ν 2950 (C-H), 1735 (C=O, ester), 1715 (C=O, ketone), 1600 (C=C, aromatic), 1200 (C-O) cm⁻¹ |
| Mass Spectrometry (EI) | m/z 232 (M⁺), 201, 173, 105, 77 |
This guide serves as a theoretical framework for the synthesis and characterization of this compound. The provided protocols and data are based on established chemical principles and data from analogous compounds, and should be a valuable resource for researchers undertaking the synthesis of this and related molecules. Experimental validation is recommended to determine the optimal reaction conditions and confirm the predicted analytical data.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. fiveable.me [fiveable.me]
- 4. jk-sci.com [jk-sci.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. researchgate.net [researchgate.net]
- 9. 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Methyl 4-oxo-1-phenylcyclohexanecarboxylate and Other Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 4-oxo-1-phenylcyclohexanecarboxylate with two key alternatives: its non-phenylated cyclic analog, Methyl 4-oxocyclohexanecarboxylate, and its acyclic counterpart, Methyl 4-oxohexanoate. The analysis focuses on fundamental reactions pivotal to synthetic chemistry, including enolate formation, alkylation, and ketone reduction. This comparison is supported by established principles of stereochemistry and electronic effects, supplemented with available experimental data.
Core Reactivity Comparison
The reactivity of these keto esters is primarily dictated by two features: the acidity of the α-protons adjacent to the ketone and the accessibility of the carbonyl carbon for nucleophilic attack. In cyclic systems, conformational preferences and steric hindrance play a significant role in determining the outcome of reactions.
Table 1: Comparative Reactivity of Selected Keto Esters
| Feature | This compound | Methyl 4-oxocyclohexanecarboxylate | Methyl 4-oxohexanoate |
| Structure | Cyclic, with C1-phenyl and C1-methoxycarbonyl groups | Cyclic, with a C1-methoxycarbonyl group | Acyclic |
| Enolate Formation | Forms a single enolate. The C1-phenyl group may slightly influence the pKa of α-protons through inductive effects. | Forms a single enolate. | Can form two regioisomeric enolates, with the thermodynamic enolate being more substituted and generally more stable. |
| Alkylation Reactivity | Alkylation occurs at the C2/C6 positions. The bulky C1-substituents can introduce steric hindrance, potentially lowering reaction rates compared to the unsubstituted analog. | Alkylation occurs at the C2/C6 positions. Serves as a baseline for cyclic reactivity. | Alkylation can occur at C3 or C5, with regioselectivity dependent on reaction conditions (kinetic vs. thermodynamic control). |
| Reduction (NaBH₄) | Reduction of the ketone to a hydroxyl group. The stereochemical outcome is influenced by the steric bulk of the C1-substituents, favoring hydride attack from the less hindered face. | Reduction of the ketone yields methyl 4-hydroxycyclohexanecarboxylate, with a reported yield of 75%.[1] The stereoselectivity is governed by the preference for equatorial attack of the hydride. | Reduction of the ketone to an alcohol. Stereoselectivity is not a factor. |
| Conformational Factors | The phenyl group has a significant A-value (approx. 3.0 kcal/mol), strongly favoring an equatorial position to minimize 1,3-diaxial interactions.[2][3][4] This locks the conformation of the ring. | The methoxycarbonyl group also prefers an equatorial position (A-value approx. 1.1-1.35 kcal/mol).[3] | N/A (acyclic) |
Key Reaction Pathways: A Deeper Dive
Enolate Formation and Alkylation
The presence of α-hydrogens allows keto esters to be deprotonated to form nucleophilic enolates, which can then be alkylated.[5] In unsymmetrical acyclic ketones like methyl 4-oxohexanoate, the choice of base and reaction conditions can favor the formation of either the kinetic (less substituted) or thermodynamic (more substituted) enolate.[6] For the cyclic analogs, both α-positions are equivalent, leading to a single enolate. The steric hindrance imposed by the C1-phenyl group in this compound is expected to influence the rate of alkylation compared to the unsubstituted cyclic ester.
Reduction of the Carbonyl Group
Hydride reduction of the ketone functionality in cyclohexanone derivatives is highly sensitive to steric factors. For small reducing agents like sodium borohydride (NaBH₄), the nucleophilic hydride typically attacks from the axial direction to yield the more stable equatorial alcohol.[7][8][9] However, bulky substituents can hinder this trajectory.
In the case of this compound, the large phenyl group at C1, which preferentially occupies the equatorial position, creates significant steric bulk. This is expected to influence the facial selectivity of the hydride attack on the C4-carbonyl.
Caption: Hydride attack on substituted cyclohexanones.
Experimental Protocols
The following are generalized protocols for key reactions involving keto esters. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Sodium Borohydride Reduction of a Keto Ester
Objective: To reduce the ketone functionality to a hydroxyl group.
Materials:
-
Keto ester (1.0 eq)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄, 1.0-1.5 eq)
-
Deionized water
-
1 M HCl
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the keto ester in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[10]
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.[11][12]
-
Purify the product by column chromatography on silica gel.
Protocol 2: Alkylation of a Keto Ester via an Enolate
Objective: To form a new carbon-carbon bond at the α-position to the ketone.
Materials:
-
Keto ester (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (1.1 eq)
-
Alkyl halide (e.g., methyl iodide, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the keto ester in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution dropwise to the stirred keto ester solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The reactivity of this compound is significantly influenced by the presence of the C1-phenyl substituent. This bulky group, which preferentially occupies an equatorial position, can sterically hinder nucleophilic attack on the carbonyl group and may affect the rate of enolate formation and subsequent alkylation. In comparison to its unsubstituted cyclic analog, a difference in the stereochemical outcome of reduction reactions is anticipated. The acyclic analog, Methyl 4-oxohexanoate, offers different reactivity patterns, particularly in the regioselectivity of enolate formation. The choice between these keto esters in a synthetic route will depend on the desired reactivity and stereochemical outcome.
References
- 1. Page loading... [wap.guidechem.com]
- 2. A values [sites.science.oregonstate.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. aklectures.com [aklectures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. odinity.com [odinity.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Safety Operating Guide
Proper Disposal of Methyl 4-oxo-1-phenylcyclohexanecarboxylate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Methyl 4-oxo-1-phenylcyclohexanecarboxylate is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step guide to the safe handling and disposal of this compound, in line with general safety protocols for chemical waste.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification |
| Hand Protection | Wear chemical-impermeable gloves. |
| Eye Protection | Use safety glasses with side-shields conforming to EN166. |
| Skin and Body Protection | A lab coat is required. For larger quantities or risk of splashing, consider additional protective clothing. |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a suitable respirator. |
Handling Precautions:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure adequate ventilation in areas where the compound is handled.[1]
-
Keep away from heat, sparks, and open flames.
-
Wash hands thoroughly after handling.[1]
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[2]
-
Containment: For small spills, sweep up the material and place it in a suitable, labeled container for disposal.[1] For larger spills, use an inert absorbent material like sand or vermiculite to contain the spill before collection.
-
Clean-up: Carefully collect the spilled material and any contaminated absorbent into a designated, sealable waste container.[2] Use spark-proof tools and explosion-proof equipment.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal of Clean-up Materials: All contaminated cleaning materials should be treated as hazardous waste and disposed of accordingly.
III. Step-by-Step Disposal Procedure
Disposal of this compound must adhere to all federal, state, and local environmental regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation:
-
Treat all unused, expired, or contaminated this compound as hazardous waste.
-
Collect the waste in a designated, clearly labeled, and sealed container.[2] Do not mix with other waste streams unless permitted by your institution's guidelines.
-
-
Container Management:
-
Use a suitable and closed container for disposal.[2]
-
Keep the container tightly closed when not in use and store it in a well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Label the container clearly with the chemical name and appropriate hazard symbols.
-
-
Final Disposal:
-
The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Arrange for the collection of the sealed waste container by a licensed hazardous waste disposal company.
-
Contaminated Packaging: Containers that held the chemical should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[2] Alternatively, the packaging can be punctured to render it unusable and disposed of in a sanitary landfill or via controlled incineration for combustible materials.[2]
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
It is essential to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for hazardous waste disposal.
References
Personal protective equipment for handling Methyl 4-oxo-1-phenylcyclohexanecarboxylate
Essential Safety and Handling Guide for Methyl 4-oxo-1-phenylcyclohexanecarboxylate
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal safety and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Not generally required |
| Weighing and Transferring | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Recommended if not in a fume hood |
| Reaction Setup and Monitoring | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene) | Laboratory coat | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | Air-purifying respirator with organic vapor cartridges |
Note: Always inspect gloves for any signs of degradation or puncture before use.[1] All PPE should meet appropriate standards (e.g., ANSI Z87.1 for eye protection).[1]
Operational Plan: Step-by-Step Handling Procedures
The following protocols provide detailed methodologies for safely handling this compound throughout a typical experimental workflow.
2.1. Weighing and Transferring the Solid
-
Preparation: Ensure the chemical balance is clean and located in an area with minimal air currents, or preferably within a fume hood.[2]
-
Don PPE: Wear a laboratory coat, chemical splash goggles, and nitrile or neoprene gloves.
-
Tare the Container: Place a clean, dry weighing boat or creased weighing paper on the balance and tare it.[2]
-
Dispense the Solid: Carefully dispense the desired amount of this compound onto the weighing boat. Avoid creating dust.[3][4]
-
Transfer to Reaction Vessel: Use a powder funnel to transfer the solid into the reaction flask.[5][6] Tap the weighing boat and funnel to ensure all the solid is transferred.
-
Rinsing: If the solid is the limiting reagent, rinse the weighing boat and funnel with a small amount of the reaction solvent to ensure a complete transfer.[5][6]
-
Cleanup: Clean any spills on the balance or surrounding area immediately.
2.2. Reaction Setup and Execution
-
Glassware Inspection: Before use, inspect all glassware for cracks or defects to prevent breakage.[7]
-
Assembly: Assemble the reaction apparatus in a certified chemical fume hood.[8]
-
Inert Atmosphere: If the reaction is air or moisture-sensitive, ensure the glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[9][10]
-
Reagent Addition: Add reagents in a controlled manner. For exothermic reactions, use an ice bath to manage the temperature and add reagents slowly.[11]
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
2.3. Reaction Quenching and Work-up
-
Cooling: Before quenching, cool the reaction mixture to the recommended temperature, often using an ice bath, especially if the quenching process is exothermic.[12]
-
Quenching: Slowly and carefully add the quenching agent (e.g., water or a dilute acid/base solution) to the reaction mixture with stirring.[13][14] Be prepared for potential gas evolution.[13]
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the extraction solvent and an aqueous solution (e.g., water, brine) to separate the organic product from aqueous-soluble impurities.[15]
-
Gently swirl and vent the separatory funnel frequently to release any pressure buildup, pointing the funnel away from yourself and others.[16]
-
Allow the layers to separate, then drain the appropriate layer.
-
-
Drying: Dry the organic layer containing the product with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration: Filter the organic layer to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator. Ensure the flask is not more than half full and use a bump trap.[7][17] Operate the rotary evaporator within a fume hood.[3][7]
2.4. Purification by Column Chromatography
-
Column Packing: Pack the chromatography column with silica gel or another appropriate stationary phase in a fume hood to avoid inhaling fine particles.[18][19]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.
-
Elution: Run the column by adding the eluent and collecting fractions.[20]
-
Fraction Analysis: Analyze the collected fractions (e.g., by TLC) to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
3.1. Waste Segregation
-
Halogenated vs. Non-halogenated Solvents: Keep halogenated and non-halogenated organic solvent waste in separate, clearly labeled containers.[21][22][23][24]
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing boats, gloves, silica gel) in a designated solid waste container.
-
Aqueous Waste: Neutralize aqueous waste from the work-up and collect it in a designated aqueous waste container. Do not mix with organic solvent waste.
3.2. Container Labeling and Storage
-
Clearly label all waste containers with their contents.
-
Keep waste containers closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from ignition sources.
3.3. Disposal Procedure
-
Consult Local Regulations: Follow your institution's and local environmental regulations for chemical waste disposal.[4][17]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup of full waste containers.
Emergency Procedures
-
Spill: In case of a spill, evacuate the immediate area. For small spills, use an appropriate absorbent material (e.g., vermiculite or sand), collect the material in a sealed container, and dispose of it as hazardous waste.[3] For large spills, evacuate the lab and contact EHS.
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3][4]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[25]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[25]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[25]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. Evaporate with Care: Essential Safety Tips for Laboratory Evaporation | Lab Manager [labmanager.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchsafety.uky.edu [researchsafety.uky.edu]
- 4. organomation.com [organomation.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rotary Evaporator Fume Control | Rotary Evaporator Fume Hoods [sentryair.com]
- 8. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. labproinc.com [labproinc.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. youtube.com [youtube.com]
- 15. Work-up - Wikipedia [en.wikipedia.org]
- 16. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 17. scribd.com [scribd.com]
- 18. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 19. orgsyn.org [orgsyn.org]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 22. bucknell.edu [bucknell.edu]
- 23. 7.2 Organic Solvents [ehs.cornell.edu]
- 24. rtong.people.ust.hk [rtong.people.ust.hk]
- 25. Safe and Sound: Regulatory Compliance and Safety in Solvent Extraction Plants [greenskybio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
